2-Deoxy-D-glucose-d
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(3R,4S,5R)-1-deuterio-3,4,5,6-tetrahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2D |
InChI Key |
VRYALKFFQXWPIH-CLXJGOSUSA-N |
Isomeric SMILES |
[2H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Deoxy-D-glucose-d1: Properties, Mechanisms, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Deoxy-D-glucose-d1 (2-DG-d1), a deuterated analog of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG). 2-DG and its isotopically labeled counterparts are powerful tools in metabolic research and hold therapeutic potential, particularly in oncology. This document details the physicochemical properties of 2-DG-d1, its mechanism of action, and provides insights into its synthesis and experimental applications. The guide is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of cellular metabolism and the development of novel therapeutic agents.
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1] This structural modification allows 2-DG to be recognized and transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase. However, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6P), cannot be further metabolized in the glycolytic pathway.[2] This leads to the competitive inhibition of glycolysis, resulting in cellular energy depletion and potential induction of cell death, particularly in cells highly dependent on glycolysis, such as many cancer cells.[3]
2-Deoxy-D-glucose-d1 is a stable isotope-labeled version of 2-DG, where one of the hydrogen atoms is replaced by deuterium. Stable isotope labeling is a crucial technique in drug development and metabolic research, often used as tracers for quantification in pharmacokinetic and metabolic studies.[4] The presence of deuterium can also subtly influence the molecule's metabolic stability and pharmacokinetic profile.[4]
Physicochemical Properties
The properties of 2-Deoxy-D-glucose and its deuterated and other isotopically labeled analogs are summarized in the table below. These properties are essential for designing and interpreting experiments, as well as for formulation and drug delivery studies.
| Property | 2-Deoxy-D-glucose | 2-Deoxy-D-glucose-d1 | 2-Deoxy-D-glucose-1-¹³C | 2-Deoxy-D-glucose-d8 | 2-Deoxy-D-glucose-2,2-d2 |
| Synonyms | 2-DG, 2-Deoxy-D-arabino-hexose | 2-DG-d1, 2-Deoxy-D-arabino-hexose-d1 | - | - | - |
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₁DO₅ | C₅¹³CH₁₂O₅ | C₆D₈H₄O₅ | C₆H₁₀D₂O₅ |
| Molecular Weight ( g/mol ) | 164.16 | 165.16 | 165.15 | 172.2 | 166.17 |
| CAS Number | 154-17-6 | Not specified | 201612-55-7 | 2483832-06-8 | Not specified |
| Appearance | White to off-white solid | Not specified | Solid | Not specified | Not specified |
| Melting Point | 142-144 °C | Not specified | 146-147 °C | Not specified | Not specified |
| Solubility | Soluble in water (≥105 mg/mL), DMSO (≥8.2 mg/mL), and ethanol (≥2.37 mg/mL with warming)[5] | Soluble in DMSO and water (10mg/ml)[6] | Not specified | Not specified | Not specified |
| Isotopic Purity | N/A | Not specified | 99 atom % ¹³C[7] | 98% | ≥97 atom % D |
| Chemical Purity | ≥98% (HPLC) | Not specified | 98% | 98% | ≥97% (CP) |
Mechanism of Action
The primary mechanism of action of 2-DG and its deuterated analog is the inhibition of glycolysis. Beyond this, 2-DG is also known to induce the Unfolded Protein Response (UPR) due to its interference with N-linked glycosylation.
Inhibition of Glycolysis
2-DG competitively inhibits glycolysis at the hexokinase and phosphoglucose isomerase steps.[3] The process is initiated by the transport of 2-DG into the cell via glucose transporters. Inside the cell, hexokinase phosphorylates 2-DG to 2-DG-6P. This phosphorylated form cannot be isomerized to fructose-6-phosphate and therefore accumulates within the cell, leading to feedback inhibition of hexokinase.[2] This blockage of the glycolytic pathway results in the depletion of cellular ATP.[5]
References
- 1. Multitranscript analysis reveals an effect of 2-deoxy-d-glucose on gene expression linked to unfolded protein response and integrated stress response in primary human monocytes and monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-formyl-ctp.com [5-formyl-ctp.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. isotope.com [isotope.com]
A Technical Guide to the Synthesis and Isotopic Labeling of 2-Deoxy-D-glucose-d1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2-Deoxy-D-glucose-d1 (2-deutero-2-deoxy-D-glucose). The document details experimental protocols, presents quantitative data for key synthetic steps, and illustrates the primary signaling pathways affected by this glucose analog. This guide is intended to serve as a valuable resource for researchers in the fields of metabolic studies, oncology, and drug development.
Introduction
2-Deoxy-D-glucose (2-DG), a glucose molecule with the hydroxyl group at the C-2 position replaced by hydrogen, is a potent inhibitor of glycolysis. Its deuterated analogue, 2-Deoxy-D-glucose-d1, serves as a valuable tool in metabolic research, particularly in studies utilizing mass spectrometry and deuterium metabolic imaging (DMI) to trace glucose uptake and metabolism in vivo without the use of ionizing radiation.[1] The ability of 2-DG to interfere with glucose metabolism has significant implications for cancer therapy, as many tumor cells exhibit a high rate of glycolysis (the Warburg effect).[2] Furthermore, 2-DG has been shown to induce endoplasmic reticulum (ER) stress and interfere with N-linked glycosylation, opening additional avenues for therapeutic intervention.[2] This guide focuses on the chemical synthesis of 2-Deoxy-D-glucose-d1, providing detailed methodologies for its preparation and outlining its key biological mechanisms of action.
Synthesis of 2-Deoxy-D-glucose-d1
The synthesis of 2-Deoxy-D-glucose-d1 can be achieved through several routes. A common and effective method involves the deuteration of a protected D-glucal derivative. The following protocol is a composite of established methods and provides a step-by-step guide to the synthesis.
Experimental Protocol: Synthesis from 3,4,6-Tri-O-benzyl-D-glucal
This synthetic route involves the deuterobromination of a protected D-glucal, followed by reductive debromination and deprotection to yield the final product.
Step 1: Benzylation of D-Glucal
The starting material, D-glucal, is first protected with benzyl groups to prevent unwanted side reactions at the hydroxyl groups.
-
Materials: D-glucal, sodium hydride (NaH), benzyl bromide (BnBr), dimethylformamide (DMF).
-
Procedure:
-
Suspend D-glucal in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NaH portion-wise with stirring.
-
Slowly add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3,4,6-Tri-O-benzyl-D-glucal by column chromatography.
-
Step 2: Deuterobromination of 3,4,6-Tri-O-benzyl-D-glucal
The protected glucal is then reacted with a deuterium and bromine source to introduce deuterium at the C-2 position.
-
Materials: 3,4,6-Tri-O-benzyl-D-glucal, deuterium bromide (DBr) in D₂O, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 3,4,6-Tri-O-benzyl-D-glucal in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of DBr in D₂O to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude 2-deutero-2-bromo-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide.
-
Step 3: Debenzylation and Final Product Formation
The final step involves the removal of the benzyl protecting groups and the bromine atom to yield 2-Deoxy-D-glucose-d1.[3]
-
Materials: Crude product from Step 2, palladium on carbon (Pd/C), hydrogen gas (H₂), THF, ethanol (EtOH).
-
Procedure:
-
Dissolve the crude product in a mixture of THF and EtOH.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation in a Paar apparatus under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product, 2-Deoxy-D-glucose-d1, by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes the typical yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Benzylation | D-Glucal | 3,4,6-Tri-O-benzyl-D-glucal | 85-95 |
| 2 | Deuterobromination | 3,4,6-Tri-O-benzyl-D-glucal | 2-deutero-2-bromo derivative | 70-80 |
| 3 | Debenzylation | 2-deutero-2-bromo derivative | 2-Deoxy-D-glucose-d1 | ~42 (overall)[3] |
Biological Signaling Pathways
2-Deoxy-D-glucose exerts its biological effects primarily through three interconnected mechanisms: inhibition of glycolysis, induction of endoplasmic reticulum (ER) stress, and interference with N-linked glycosylation.
Inhibition of Glycolysis
2-DG is transported into cells via glucose transporters (GLUTs) and is subsequently phosphorylated by hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the competitive inhibition of hexokinase. This blocks the glycolytic pathway at its initial step, leading to ATP depletion.
Caption: Inhibition of glycolysis by 2-Deoxy-D-glucose.
Induction of Endoplasmic Reticulum (ER) Stress
2-DG can interfere with N-linked glycosylation, a crucial process for proper protein folding that occurs in the endoplasmic reticulum. This disruption leads to an accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR) and ER stress. Key markers of ER stress, such as GRP78 and CHOP, are upregulated in response to 2-DG treatment.
Caption: Induction of ER stress by 2-Deoxy-D-glucose.
Interference with N-linked Glycosylation
The structural similarity of 2-DG to mannose allows it to interfere with the synthesis of dolichol-linked oligosaccharides, which are essential precursors for N-linked glycosylation of proteins. This leads to the production of truncated or incorrect glycan chains, affecting the function and stability of many glycoproteins.
Caption: Interference with N-linked glycosylation by 2-DG.
Conclusion
The synthesis of 2-Deoxy-D-glucose-d1 provides a powerful tool for researchers studying glucose metabolism and developing novel therapeutic strategies. The detailed protocol and mechanistic insights presented in this guide are intended to facilitate its application in the laboratory. Understanding the multifaceted biological effects of 2-DG, including glycolysis inhibition, ER stress induction, and interference with N-linked glycosylation, is crucial for harnessing its full potential in both basic and translational research.
References
- 1. Endoplasmic reticulum stress (ER-stress) by 2-deoxy-D-glucose (2DG) reduces cyclooxygenase-2 (COX-2) expression and N-glycosylation and induces a loss of COX-2 activity via a Src kinase-dependent pathway in rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Deoxy-D-glucose-d1 in Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-D-glucose (2-DG), a glucose analog, is a well-established inhibitor of glycolysis, the central pathway for glucose metabolism and cellular energy production. This technical guide delves into the core mechanism of action of its deuterated form, 2-Deoxy-D-glucose-d1 (2-DG-d1), in the context of glycolysis. While direct comparative studies on the kinetic and inhibitory properties of 2-DG-d1 are not extensively available in publicly accessible literature, its mechanism is predicated on the established actions of 2-DG. This document outlines the molecular steps of this inhibition, summarizes relevant quantitative data for the non-deuterated compound, provides detailed experimental protocols for studying glycolytic inhibition, and presents visual diagrams of the key pathways and workflows.
Introduction to Glycolysis and the Role of Glucose Analogs
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. In many pathological conditions, such as cancer and viral infections, cells exhibit a heightened reliance on glycolysis for their energy demands, a phenomenon known as the Warburg effect.[1][2] This metabolic shift presents a therapeutic window for targeting glycolysis.
Glucose analogs, such as 2-Deoxy-D-glucose, are structurally similar to glucose and can be recognized by cellular glucose transporters and enzymes.[3][4] However, subtle structural modifications prevent their complete metabolism, leading to the inhibition of specific enzymatic steps and the disruption of the entire glycolytic pathway.[3][4]
Core Mechanism of Action of 2-Deoxy-D-glucose-d1
The mechanism of action of 2-Deoxy-D-glucose-d1 is understood to mirror that of its non-deuterated counterpart, 2-Deoxy-D-glucose (2-DG). The substitution of a hydrogen atom with deuterium at the C1 position is not expected to fundamentally alter its interaction with the key enzymes in the initial steps of glycolysis. The process can be broken down into the following key steps:
-
Cellular Uptake: 2-DG-d1, like glucose and 2-DG, is transported into the cell via glucose transporters (GLUTs).[3][4] Cells with higher glucose uptake, such as cancer cells, will consequently exhibit a higher uptake of 2-DG-d1.[3]
-
Phosphorylation by Hexokinase: Once inside the cell, hexokinase, the first enzyme in the glycolytic pathway, phosphorylates 2-DG-d1 at the C6 position to form 2-Deoxy-D-glucose-d1-6-phosphate (2-DG-d1-6P).[5]
-
Inhibition of Phosphoglucose Isomerase: The critical inhibitory step occurs because 2-DG-d1-6P cannot be isomerized to fructose-6-phosphate by the next enzyme in the pathway, phosphoglucose isomerase (PGI).[3][4] This is due to the absence of the hydroxyl group at the C2 position, which is essential for the enzymatic reaction. This effectively creates a metabolic block in the glycolytic pathway.
-
Feedback Inhibition of Hexokinase: The accumulation of 2-DG-d1-6P within the cell leads to feedback inhibition of hexokinase, further reducing the phosphorylation of both glucose and 2-DG-d1.[5]
The net result of these events is a significant reduction in the flux of glucose through the glycolytic pathway, leading to decreased production of ATP and essential metabolic intermediates. This energy depletion can induce cellular stress, inhibit proliferation, and ultimately lead to cell death, particularly in cells that are highly dependent on glycolysis.[1][2]
Caption: Mechanism of 2-DG-d1 action in glycolysis.
Quantitative Data
Currently, there is a lack of specific quantitative data in the peer-reviewed literature that directly compares the inhibitory constants (e.g., Ki, IC50) of 2-Deoxy-D-glucose-d1 with its non-deuterated form. The data presented below is for 2-Deoxy-D-glucose (2-DG) and serves as a reference point for understanding its general potency.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | Cryptosporidium parvum Hexokinase (CpHK) | 5.75 mM | [5] |
| Human Hexokinase 1 (HsHK1) | 5.75 mM | [5] | |
| EC50 | Cryptosporidium parvum | 0.54 mM | [5] |
| Km (for 2-DG) | Cryptosporidium parvum Hexokinase (CpHK) | 0.204 mM | [5] |
| Human Hexokinase 1 (HsHK1) | 0.265 mM | [5] |
Note: The inhibitory effects of 2-DG can be cell-type specific and depend on the metabolic phenotype of the cells.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of 2-Deoxy-D-glucose-d1 on glycolysis. These protocols are based on standard methods used for 2-DG and can be adapted for its deuterated analog.
Glucose Uptake Assay
This assay measures the rate at which cells take up a radiolabeled glucose analog, which can be competed with by 2-DG-d1.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2-Deoxy-D-[3H]-glucose or 14C-2-Deoxy-D-glucose
-
2-Deoxy-D-glucose-d1 (for competition)
-
Phloretin (glucose transport inhibitor)
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash cells twice with warm PBS.
-
Pre-incubate cells for 10-15 minutes in glucose-free medium.
-
To measure specific uptake, add the radiolabeled 2-deoxyglucose along with either a high concentration of unlabeled glucose (positive control for competition), the desired concentrations of 2-DG-d1, or a vehicle control. For a negative control, add phloretin to inhibit glucose transport.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration for normalization.
-
Calculate the glucose uptake rate and the inhibitory effect of 2-DG-d1.
Glycolytic Rate Assay (Extracellular Acidification Rate - ECAR)
This assay measures the rate of lactate production, a key indicator of glycolytic flux, using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer and consumables
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)
-
2-Deoxy-D-glucose-d1
-
Cells of interest
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow overnight.
-
The next day, replace the growth medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Prepare the Seahorse sensor cartridge by adding glucose, oligomycin (an ATP synthase inhibitor to force cells to rely on glycolysis), and 2-DG (or 2-DG-d1) to the appropriate injection ports.
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Place the cell culture microplate in the analyzer and initiate the assay.
-
The analyzer will sequentially inject the compounds and measure the extracellular acidification rate (ECAR) in real-time.
-
The data will reveal the basal glycolysis, glycolytic capacity, and the inhibition of glycolysis by 2-DG-d1.
Caption: A general experimental workflow.
Signaling Pathways Affected by Glycolysis Inhibition
The inhibition of glycolysis by 2-DG-d1 is expected to have downstream effects on various cellular signaling pathways that are sensitive to the cell's energetic and metabolic state.
-
AMP-activated protein kinase (AMPK) Pathway: A decrease in the ATP/AMP ratio, a direct consequence of glycolytic inhibition, leads to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK can phosphorylate multiple downstream targets to inhibit anabolic processes and promote catabolism to restore energy balance.
-
mTOR Pathway: AMPK activation can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and survival.
-
Unfolded Protein Response (UPR) and ER Stress: 2-DG can also interfere with N-linked glycosylation, a process that occurs in the endoplasmic reticulum (ER), leading to the accumulation of unfolded proteins and the induction of the unfolded protein response (UPR) and ER stress.[3]
Caption: Downstream signaling effects of 2-DG-d1.
Conclusion
2-Deoxy-D-glucose-d1 is presumed to function as a potent inhibitor of glycolysis through a mechanism identical to its well-studied non-deuterated analog, 2-DG. By acting as a molecular mimic of glucose, it enters cells and becomes trapped as a 6-phosphorylated derivative, leading to a blockade of the glycolytic pathway and subsequent energy depletion. While the precise quantitative impact of the deuterium substitution on its inhibitory activity requires further investigation, the foundational mechanism provides a strong basis for its application in research and drug development. The provided experimental protocols offer a framework for elucidating the specific effects of 2-DG-d1 in various biological systems. Further studies are warranted to directly compare the efficacy of 2-DG and 2-DG-d1 and to explore any potential kinetic isotope effects that may influence its therapeutic potential.
References
- 1. Glycolysis inhibition by 2-deoxy-d-glucose reverts the metastatic phenotype in vitro and in vivo | springermedicine.com [springermedicine.com]
- 2. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The Action of the Hexokinase Inhibitor 2-deoxy-D-glucose on Cryptosporidium parvum and the Discovery of Activities against the Parasite Hexokinase from Marketed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isotopic Edge: A Technical Guide to the Biochemical Properties of Deuterated 2-Deoxyglucose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biochemical properties of deuterated 2-deoxyglucose (D-2-DG), a stable isotope-labeled analog of the well-known glycolysis inhibitor, 2-deoxy-D-glucose (2-DG). By substituting specific hydrogen atoms with deuterium, D-2-DG offers a powerful and non-radioactive tool for metabolic research, particularly in the fields of oncology, neurology, and drug development. This document provides a comprehensive overview of its mechanism of action, comparative biochemical data, detailed experimental protocols, and the signaling pathways it influences.
Introduction: The Rationale for Deuteration
2-Deoxy-D-glucose, a glucose molecule with the 2-hydroxyl group replaced by a hydrogen atom, is readily transported into cells and phosphorylated by hexokinase.[1] However, the resulting 2-deoxyglucose-6-phosphate cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of glycolysis.[2] This property has made 2-DG a valuable tool for studying glucose metabolism and as a potential therapeutic agent, particularly in cancer, where cells often exhibit a high glycolytic rate (the Warburg effect).[2][3]
The deuteration of 2-DG, creating molecules such as 2-deoxy-2-[²H₂]-d-glucose (D-2-DG), provides a non-radioactive tracer that can be detected by techniques like mass spectrometry and deuterium metabolic imaging (DMI).[4] This allows for the in vivo mapping and quantification of glucose uptake and metabolism without the need for ionizing radiation, offering a significant advantage for longitudinal studies in preclinical and potentially clinical settings.[4]
Mechanism of Action
The fundamental mechanism of action of D-2-DG is analogous to its non-deuterated counterpart.
-
Cellular Uptake: D-2-DG is transported into the cell via glucose transporters (GLUTs).[3]
-
Phosphorylation: Once inside the cell, it is phosphorylated by hexokinase to form deuterated 2-deoxyglucose-6-phosphate (D-2-DG-6P).[4]
-
Metabolic Trapping: D-2-DG-6P cannot be isomerized by phosphoglucose isomerase, effectively trapping it within the cell and inhibiting the glycolytic pathway.[3]
This metabolic trapping is the principle behind its use in imaging and metabolic flux analysis.
Biochemical Properties and Quantitative Data
While direct comparative kinetic studies between deuterated and non-deuterated 2-DG are not extensively available, the biochemical behavior of D-2-DG is considered to be analogous to that of [¹⁸F]fluoro-2-deoxyglucose ([¹⁸F]FDG), the most widely used PET tracer for glucose metabolism.[4] This suggests that their transport and phosphorylation rates are comparable.
One study on a mutant form of hexokinase 2 (Hxk2G238V) provides valuable insights into the enzyme's interaction with 2-DG, which can be extrapolated to D-2-DG.
Table 1: Hexokinase 2 (Hxk2) Kinetic Parameters with Glucose and 2-Deoxyglucose [5]
| Substrate | Enzyme | Km (mM) | Specific Activity (Vmax/enzyme level) |
| Glucose | Wild-Type Hxk2 | 0.24 ± 0.02 | 1.00 ± 0.03 |
| Glucose | Hxk2G238V | 0.61 ± 0.07 | 0.28 ± 0.01 |
| 2-Deoxyglucose | Wild-Type Hxk2 | 0.20 ± 0.02 | 0.33 ± 0.01 |
| 2-Deoxyglucose | Hxk2G238V | Not Determined | Not Determined |
Km represents the Michaelis-Menten constant, indicating the substrate concentration at half-maximal velocity. A lower Km suggests a higher affinity of the enzyme for the substrate. Specific activity is a measure of enzyme efficiency.
A significant finding is the anomeric specificity of yeast hexokinase (yHK), which is highly similar to human hexokinase-2. Studies using a hyperpolarized, deuterated, and ¹³C-labeled 2-DG analog revealed that yHK selectively phosphorylates the β-anomer of the 2-DG analog.
Experimental Protocols
Cellular Uptake and Glycolysis Inhibition Assay
This protocol is adapted from methods using fluorescent glucose analogs like 2-NBDG and can be modified for D-2-DG followed by mass spectrometry analysis.
Objective: To quantify the uptake of D-2-DG and its effect on glycolysis.
Materials:
-
Cell line of interest
-
Deuterated 2-deoxyglucose (D-2-DG)
-
Culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Starvation (Optional): To enhance glucose uptake, cells can be starved in glucose-free medium for 1-2 hours prior to the experiment.
-
D-2-DG Incubation: Remove the culture medium and add medium containing a known concentration of D-2-DG (e.g., 1-10 mM). Incubate for a specific time course (e.g., 15, 30, 60 minutes).
-
Washing: Quickly wash the cells three times with ice-cold PBS to remove extracellular D-2-DG.
-
Cell Lysis: Add lysis buffer to each well and collect the cell lysates.
-
Metabolite Extraction: Perform a metabolite extraction from the cell lysates, for example, using a methanol-chloroform-water extraction method.
-
LC-MS/MS Analysis: Analyze the extracts using an LC-MS/MS method optimized for the detection and quantification of D-2-DG and its phosphorylated form, D-2-DG-6P.
-
Data Analysis: Quantify the intracellular concentrations of D-2-DG and D-2-DG-6P and normalize to the total protein concentration of the lysate.
Mass Spectrometry-Based Metabolic Tracing
This protocol provides a general workflow for tracing the metabolic fate of D-2-DG in a biological system.
Objective: To identify and quantify D-2-DG and its downstream metabolites using LC-MS/MS.
Sample Preparation:
-
Cell/Tissue Collection: Collect cells or tissues after incubation or administration with D-2-DG.
-
Quenching Metabolism: Immediately quench metabolic activity, for example, by snap-freezing in liquid nitrogen.
-
Metabolite Extraction: Homogenize the samples and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Cleanup: Centrifuge the extract to pellet proteins and other debris. The supernatant contains the metabolites.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC column (e.g., a HILIC column for polar metabolites) to separate the metabolites. The mobile phase will typically consist of an aqueous component and an organic component (e.g., acetonitrile) with a gradient elution.[6]
-
Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratios (m/z) of D-2-DG and its expected metabolites. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[7]
-
Data Acquisition: Acquire data in both full scan mode to identify potential metabolites and in targeted MS/MS mode to confirm the identity of known metabolites by their fragmentation patterns.
Table 2: Example LC-MS/MS Parameters for 2-DG Analysis (Adaptable for D-2-DG) [6]
| Parameter | Setting |
| HPLC | |
| Column | Specific to application (e.g., C18, HILIC) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Mass Spectrometer | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Declustering Potential | -30 V |
| Entrance Potential | -10 V |
| Collision Energy | -12 V (for 2-DG) |
| MRM Transition (2-DG) | m/z 163 -> 85 |
Note: For D-2-DG, the m/z values will need to be adjusted based on the number of deuterium atoms.
Deuterium Metabolic Imaging (DMI) Protocol Outline
This protocol provides a general framework for in vivo DMI studies in preclinical models.
Objective: To visualize the spatial distribution of D-2-DG uptake in vivo.
Procedure:
-
Animal Preparation: Anesthetize the animal and position it within the MRI scanner.
-
Baseline Scans: Acquire anatomical reference scans (e.g., T1-weighted and T2-weighted MRI).
-
D-2-DG Administration: Administer D-2-DG to the animal, typically via intravenous or intraperitoneal injection.
-
Deuterium MRSI Acquisition: Acquire 2H MR spectroscopic imaging data over a time course to monitor the uptake and distribution of D-2-DG.
-
Data Processing: Process the acquired data to generate metabolic maps showing the concentration of D-2-DG in different tissues.
-
Image Analysis: Co-register the metabolic maps with the anatomical MRI scans to identify regions of high D-2-DG uptake.
Signaling Pathways and Experimental Workflows
Inhibition of glycolysis by D-2-DG has profound effects on cellular signaling, primarily due to ATP depletion and the induction of cellular stress.
Glycolysis Inhibition Pathway
D-2-DG directly inhibits glycolysis at the phosphoglucose isomerase step, leading to a cascade of metabolic consequences.
Caption: D-2-DG competitively inhibits glycolysis.
Unfolded Protein Response (UPR)
2-DG can also interfere with N-linked glycosylation, as it is structurally similar to mannose. This leads to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).
Caption: D-2-DG induces the Unfolded Protein Response.
Experimental Workflow for Signaling Pathway Analysis
To investigate the impact of D-2-DG on cellular signaling, a typical proteomics-based workflow can be employed.
Caption: Workflow for signaling pathway analysis.
Conclusion
Deuterated 2-deoxyglucose represents a significant advancement in the study of cellular metabolism. Its non-radioactive nature, coupled with its analogous biochemical behavior to 2-DG and [¹⁸F]FDG, makes it an invaluable tool for researchers in both basic science and drug development. The ability to trace its metabolic fate using mass spectrometry and visualize its uptake in vivo with deuterium metabolic imaging opens new avenues for understanding disease and developing novel therapeutic strategies. Further research is warranted to establish direct comparative quantitative data on the biochemical properties of deuterated versus non-deuterated 2-DG to further refine its application in metabolic studies.
References
- 1. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mutation in hexokinase 2 confers resistance to 2-deoxyglucose by altering protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masspec.scripps.edu [masspec.scripps.edu]
Stability and Storage of 2-Deoxy-D-glucose-d1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Deoxy-D-glucose-d1 (2-DG-d1). Given the limited direct stability data on the deuterated form, this guide leverages the extensive information available for its non-deuterated analog, 2-Deoxy-D-glucose (2-DG), to provide robust recommendations. The stability profiles of isotopically labeled compounds are generally expected to be comparable to their unlabeled counterparts unless the labeled position is directly involved in a degradation pathway.
Chemical Stability and Storage Recommendations
2-Deoxy-D-glucose-d1 is a crystalline solid that is generally stable when stored under appropriate conditions. The primary factors influencing its stability are temperature, moisture, and exposure to strong oxidizing agents.
Storage Conditions for Solid Compound
For long-term storage, 2-Deoxy-D-glucose-d1 should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture and incompatible materials, particularly strong oxidizing agents, to prevent degradation.[2][3]
Table 1: Recommended Storage Conditions for Solid 2-Deoxy-D-glucose-d1
| Parameter | Recommendation | Source |
| Temperature | -20°C for long-term storage (≥ 4 years) | [4] |
| +2°C to +8°C for short-term storage | [5] | |
| Atmosphere | Store in a dry environment | [3] |
| Container | Tightly sealed, original container | [1][2] |
| Incompatibilities | Avoid strong oxidizing agents | [2][3] |
Stability of Stock Solutions
The stability of 2-Deoxy-D-glucose-d1 in solution is dependent on the solvent and storage temperature. Aqueous solutions are susceptible to microbial growth and should be handled with care.
Table 2: Stability of 2-Deoxy-D-glucose Stock Solutions
| Solvent | Storage Temperature | Stability Period | Source |
| Water | -80°C | Up to 6 months | [6] |
| -20°C | Up to 1 month | [6] | |
| 4°C (reconstituted) | Up to 6 months | [5] | |
| Room Temperature | Not recommended for more than one day | [4] | |
| DMSO/Dimethylformamide | -20°C or -80°C | Purge with inert gas for extended stability | [4] |
Note: For aqueous solutions intended for biological experiments, it is recommended to prepare them fresh or sterilize them by filtration through a 0.22 μm filter.[6]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. A study on 2-Deoxy-D-glucose provides insight into its degradation profile under various stress conditions.
Table 3: Summary of Forced Degradation Studies on 2-Deoxy-D-glucose
| Stress Condition | Parameters | Observation | Source |
| Acid Hydrolysis | pH 2, 60°C | Stable for at least 5 days | [7] |
| Base Hydrolysis | pH 10, 60°C | Stable for at least 5 days | [7] |
| Oxidation | 50-100 µL H₂O₂ in 5 mL solution, 60°C | Approximately 23-34% degradation after 17 hours | [7] |
| Thermal Degradation | 60°C (solid and solution) | No significant degradation observed after 35 days | [7] |
| Photostability | Intense fluorescent light | No significant degradation observed after 35 days | [7] |
These findings suggest that 2-Deoxy-D-glucose is relatively stable under hydrolytic, thermal, and photolytic stress but is susceptible to oxidation.
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating method is crucial for accurately assessing the purity and degradation of 2-Deoxy-D-glucose-d1. The following method has been shown to be effective for 2-Deoxy-D-glucose.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Column: Anion-exchange column (e.g., Hamilton RCX-10, 250 x 4.1 mm, 7-μm).
-
Column Temperature: 30°C.
-
Mobile Phase: 18 mM Sodium Hydroxide (NaOH) in water.
-
Flow Rate: 0.7 mL/min.
-
Detection: Refractive Index (RI).
This isocratic method provides baseline resolution of 2-Deoxy-D-glucose and its potential impurity, glucose.[7]
Mechanisms of Action and Relevant Pathways
2-Deoxy-D-glucose exerts its biological effects primarily through two mechanisms: inhibition of glycolysis and interference with N-linked glycosylation.
Inhibition of Glycolysis
2-DG is transported into cells via glucose transporters and is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation. This accumulation competitively inhibits hexokinase, thereby blocking glycolysis and depleting cellular ATP.
Caption: Inhibition of glycolysis by 2-Deoxy-D-glucose.
Interference with N-linked Glycosylation
2-DG can also interfere with the N-linked glycosylation of proteins, a critical process for protein folding and function. This interference can lead to endoplasmic reticulum (ER) stress and induce the unfolded protein response (UPR), ultimately triggering apoptosis.
Caption: Interference with N-linked glycosylation by 2-Deoxy-D-glucose.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of 2-Deoxy-D-glucose-d1 is outlined below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antileukemic Activity of 2-Deoxy-d-Glucose through Inhibition of N-Linked Glycosylation in Acute Myeloid Leukemia with FLT3-ITD or c-KIT Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 5. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20080276694A1 - Analytical Methods For 2-Deoxy-D-Glucose - Google Patents [patents.google.com]
Navigating the Nuances of Isotopic Purity: A Technical Guide to Commercially Available 2-Deoxy-D-glucose-d1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available 2-Deoxy-D-glucose-d1 (2-DG-d1). As a critical tool in metabolic research and drug development, understanding the precise isotopic enrichment of this deuterated glucose analog is paramount for accurate experimental design and interpretation. This document outlines the available quantitative data, details the analytical methodologies for purity assessment, and illustrates the key biochemical pathway and experimental workflows.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially sourced 2-Deoxy-D-glucose-d1 is a key determinant of its utility in sensitive research applications. A review of commercially available products reveals that high levels of isotopic enrichment are achievable. Below is a summary of the quantitative data available for 2-Deoxy-D-glucose-d1 and a related isotopically labeled analog.
| Supplier | Product Name | Catalog Number | Chemical Purity (Method) | Isotopic Enrichment |
| MedChemExpress | 2-Deoxy-D-glucose-d | HY-13966S | ≥98.0% (NMR)[1] | 99.50%[1] |
| Omicron Biochemicals, Inc. | 2-deoxy-D-[1-²H]glucose | Not Specified | Not Specified |
It is important to note that while some suppliers, such as Omicron Biochemicals, Inc., list 2-deoxy-D-[1-²H]glucose, specific isotopic purity data may require direct inquiry or consultation of the certificate of analysis for a specific lot.[2]
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated carbohydrates like 2-Deoxy-D-glucose-d1 relies on sophisticated analytical techniques. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds and is well-suited for the analysis of monosaccharides after appropriate derivatization. This method allows for the determination of both the extent and position of deuterium labeling.
1. Sample Preparation and Derivatization:
Due to their low volatility, sugars require derivatization prior to GC-MS analysis. A common and effective method is oximation followed by silylation.
-
Materials:
-
2-Deoxy-D-glucose-d1 sample
-
Pyridine (anhydrous)
-
O-methylhydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh approximately 1 mg of the 2-Deoxy-D-glucose-d1 sample into a GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 50 µL of a 20 mg/mL solution of O-methylhydroxylamine hydrochloride in pyridine.
-
Cap the vial tightly and heat at 80°C for 30 minutes to complete the oximation reaction. This step is crucial to prevent the formation of multiple anomeric peaks in the chromatogram.
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial and heat at 80°C for 30 minutes to complete the silylation of the hydroxyl groups.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar single quadrupole or a triple quadrupole for higher sensitivity.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the derivatized sugar.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Alternatively, for quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions for the deuterated and non-deuterated species.
-
3. Data Analysis:
The isotopic purity is determined by comparing the peak areas of the molecular ions or characteristic fragment ions of the deuterated (M+1) and non-deuterated (M) 2-Deoxy-D-glucose derivatives in the mass spectrum. The percentage of isotopic enrichment is calculated as:
Isotopic Enrichment (%) = [Area(M+1) / (Area(M) + Area(M+1))] * 100
Corrections for the natural abundance of ¹³C should be made for highly accurate measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a non-destructive technique that provides detailed structural information and is highly effective for determining isotopic purity. Quantitative ¹H or ²H NMR can be employed.
1. Sample Preparation:
-
Materials:
-
2-Deoxy-D-glucose-d1 sample
-
Deuterium oxide (D₂O, 99.9 atom % D) or a suitable non-deuterated solvent for ²H NMR.
-
NMR tubes (5 mm)
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the 2-Deoxy-D-glucose-d1 sample.
-
Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry NMR tube. Ensure complete dissolution.
-
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR for Isotopic Purity (indirect method):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Number of Scans: 16 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification, typically 30-60 seconds.
-
Spectral Width: Appropriate for observing all proton signals (e.g., 12 ppm).
-
Data Processing: Apply a line broadening factor (e.g., 0.3 Hz) and perform baseline correction.
-
-
²H NMR for Isotopic Purity (direct method):
-
Pulse Sequence: A single-pulse experiment optimized for deuterium.
-
Solvent: A non-deuterated solvent like H₂O or DMSO.
-
Relaxation Delay (d1): A sufficiently long delay for quantitative analysis.
-
Decoupling: Proton decoupling may be applied to simplify the spectrum and improve sensitivity.
-
3. Data Analysis:
-
¹H NMR: The isotopic purity is determined by comparing the integral of the residual proton signal at the deuterated position to the integral of a proton signal at a non-deuterated position within the same molecule.
-
²H NMR: The spectrum will show a signal corresponding to the deuterium atom. The integral of this peak, relative to an internal standard of known concentration and deuterium content, can be used for quantification. The absence of other deuterium signals confirms the specific labeling position.
Mandatory Visualizations
Signaling Pathway: Inhibition of Glycolysis by 2-Deoxy-D-glucose
Caption: Inhibition of glycolysis by 2-Deoxy-D-glucose.
Experimental Workflow: Isotopic Purity Determination
Caption: Workflow for isotopic purity determination.
References
A Technical Guide to the Natural Abundance of Deuterium and Its Effect on 2-Deoxy-D-Glucose (2-DG) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium (²H or D), a stable, naturally occurring isotope of hydrogen, is present in all biological systems. While chemically similar to its lighter counterpart, protium (¹H), its doubled mass imparts significant differences in physical and chemical properties. These differences give rise to the kinetic isotope effect (KIE), which can alter the rates of biochemical reactions. 2-Deoxy-D-glucose (2-DG), a glucose analog, is a cornerstone tool for investigating glucose metabolism and a potential therapeutic agent. It competitively inhibits glycolysis, leading to profound effects on cellular energetics and signaling.
This technical guide explores the intersection of these two subjects: the impact of deuterium's natural abundance on the mechanism and study of 2-DG. We will delve into the fundamental properties of deuterium, the mechanism of 2-DG action, and the theoretical and observed effects of isotopic composition on metabolic pathways. This document provides researchers with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to account for isotopic effects in their work, ensuring greater precision and reproducibility in metabolic research.
Deuterium: Fundamentals and the Kinetic Isotope Effect
Deuterium is a stable isotope of hydrogen whose nucleus contains one proton and one neutron.[1][2] It was discovered in 1931 by Harold Urey, a discovery that earned him the Nobel Prize in Chemistry in 1934.[1]
Natural Abundance and Physical Properties
Deuterium accounts for approximately 0.0156% of all naturally occurring hydrogen on Earth, equivalent to about 156 parts per million (ppm).[1][3][4] This means that for every ~6,420 hydrogen atoms, one is a deuterium atom.[3][5] While this concentration seems minor, the absolute number of deuterium atoms in any biological system is substantial. The primary physical difference between protium and deuterium is mass, which influences bond energy and vibrational frequency. A carbon-deuterium (C-D) bond is stronger than a carbon-protium (C-H) bond.[1][6]
| Property | Protium (¹H) | Deuterium (²H or D) | Reference |
| Composition | 1 Proton, 0 Neutrons | 1 Proton, 1 Neutron | [1][2] |
| Atomic Mass (Da) | 1.007825 | 2.014102 | [1] |
| Natural Abundance | ~99.98% | ~0.0156% (156 ppm) | [1][3][4] |
| Bond Energy (e.g., C-X) | Weaker | Stronger | [1][6] |
| Vibrational Frequency | Higher | Lower | [6] |
Table 1: Comparison of key physical properties of Protium and Deuterium.
The Kinetic Isotope Effect (KIE)
The difference in mass and bond strength between isotopes gives rise to the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes.[7] Because the C-D bond is stronger than the C-H bond, more energy is required to break it. Consequently, reactions that involve the cleavage of a C-H bond as a rate-determining step proceed significantly slower when deuterium is substituted for protium. The reaction rate for a C-¹H bond can be 6 to 10 times faster than for a corresponding C-²H bond.[7]
This principle is not merely a chemical curiosity; it has profound biological implications. Pharmaceutical companies, for example, intentionally create "deuterated" drugs where metabolically vulnerable C-H bonds are replaced with C-D bonds to slow down their breakdown by metabolic enzymes (like Cytochrome P450s), thereby increasing the drug's half-life and efficacy.[8]
2-Deoxy-D-Glucose (2-DG): Mechanism of Action
2-DG is a glucose molecule where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.[9][10] This seemingly small modification allows it to act as a potent inhibitor of glycolysis.[11][12]
Cellular Uptake and Glycolytic Blockade
-
Transport : Like glucose, 2-DG is transported into the cell by glucose transporters (GLUTs).[13] Cells with high glucose uptake, such as cancer cells, exhibit a correspondingly high uptake of 2-DG.[9][13]
-
Phosphorylation : Inside the cell, the enzyme Hexokinase (HK) phosphorylates 2-DG, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[11][12][13]
-
Accumulation and Inhibition : Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate by the enzyme Phosphoglucose Isomerase (PGI).[11][12] This is because the hydroxyl group required for this reaction is absent. As a result, the charged 2-DG-6-P molecule is trapped and accumulates within the cell.[13] This accumulation leads to feedback inhibition of both Hexokinase and Phosphoglucose Isomerase, effectively halting the glycolytic pathway at its entry point.[11][14]
Downstream Signaling Consequences
The inhibition of glycolysis by 2-DG triggers a cascade of downstream cellular events:
-
ATP Depletion : By blocking the primary pathway for glucose-derived ATP production, 2-DG leads to a drop in cellular ATP levels, increasing the AMP/ATP ratio.[15][16]
-
AMPK Activation : The increased AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), the cell's master energy sensor.
-
mTOR Inhibition : Activated AMPK phosphorylates and inhibits key components of the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[17]
-
ER Stress : 2-DG also structurally resembles mannose and can interfere with N-linked glycosylation of proteins in the endoplasmic reticulum (ER), leading to an accumulation of unfolded proteins and inducing ER stress.[9][11][13]
The Intersection: Influence of Deuterium on 2-DG Studies
While no studies to date have directly quantified the effect of a single deuterium atom within a 2-DG molecule, we can infer potential impacts from the principles of KIE and from systemic studies using deuterium-depleted water (DDW).
Theoretical Impact on 2-DG's Molecular Action
The mechanism of 2-DG is primarily one of steric hindrance and enzymatic blockade rather than C-H bond cleavage. Therefore, a primary KIE is not expected to be the dominant factor in its inhibitory action. However, secondary KIEs, which involve isotopic substitution at positions not directly involved in bond breaking, can still subtly influence reaction rates by altering the vibrational modes of the transition state. It is plausible that the presence of deuterium on the 2-DG carbon skeleton could slightly alter its binding affinity for GLUTs or Hexokinase, but this effect is likely to be very small and difficult to resolve from other sources of experimental variability.
Systemic Effects of Deuterium Abundance
More compelling evidence for the role of deuterium comes from studies where the overall deuterium concentration in the biological system is altered. Research using deuterium-depleted water (DDW) has shown significant effects on glucose metabolism. These studies suggest that the baseline deuterium level in cells and body water can modulate metabolic pathways, thereby influencing the cellular context in which 2-DG acts.
| Parameter | Observed Effect of Deuterium Depletion | Reference |
| Insulin Signaling | Enhanced insulin effect on GLUT4 translocation. | [18][19][20] |
| Glucose Uptake | Increased glucose uptake in muscle cells and diabetic rats. | [20][21] |
| Fasting Glucose | Reduced fasting glucose levels and improved insulin resistance. | [18][19][22] |
| GLUT4 Expression | Significantly increased at the gene and protein level in muscle cells. | [21] |
Table 2: Summary of observed effects of systemic deuterium depletion on glucose metabolism.
These findings are significant for 2-DG studies. If a lower systemic deuterium concentration (~125-140 ppm) can "prime" cells for more efficient glucose transport and signaling, it could alter the cell's response to a competitive inhibitor like 2-DG.[18][19][20] This suggests that the natural abundance of deuterium is not a passive background but an active variable that contributes to the metabolic state. Researchers should be aware that variations in the isotopic content of water and media components could be a subtle source of variability in highly sensitive metabolic assays.
Deuterium as a Research Tool
The unique properties of deuterium have been leveraged to create powerful research tools. Deuterium Metabolic Imaging (DMI) uses deuterated glucose (e.g., [6,6’-²H₂]glucose) and magnetic resonance spectroscopy (MRS) to non-invasively trace the fate of glucose through glycolysis and the TCA cycle in real-time, both preclinically and in human subjects.[23][24][25][26] This highlights the utility of stable isotopes in precisely mapping the metabolic pathways that 2-DG is designed to inhibit.
Experimental Protocols for 2-DG Studies
Accurate and reproducible data in 2-DG studies require robust and standardized protocols. Below are methodologies for key experiments.
Protocol 1: 2-DG Uptake Assay (Colorimetric)
This protocol measures the amount of 2-DG taken up by cells. It is based on the enzymatic detection of the accumulated 2-DG-6-P.
Materials:
-
Krebs-Ringer-Phosphate-HEPES (KRPH) Buffer
-
2-DG solution
-
Cell lysis buffer
-
Neutralization buffer
-
Detection kit reagents (e.g., Abcam ab136955 or similar) containing enzymes to oxidize 2-DG-6-P and generate a colorimetric signal.[27]
Procedure:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and culture until they reach ~80-90% confluency.
-
Serum Starvation : Gently wash cells with warm PBS and replace the culture medium with serum-free medium. Incubate overnight.
-
Pre-incubation : Wash cells with KRPH buffer. Add 100 µL of KRPH buffer containing 2% BSA and incubate for 40 minutes to deplete endogenous glucose.
-
Stimulation : Remove the buffer and add 90 µL of KRPH buffer. Add 10 µL of desired stimulator (e.g., 1 µM insulin) or inhibitor. Incubate for 20 minutes at 37°C.
-
2-DG Uptake : Add 10 µL of 10 mM 2-DG to each well for a final concentration of 1 mM. Incubate for 20 minutes at 37°C.
-
Stopping the Reaction : To stop uptake, wash cells three times with ice-cold PBS.
-
Cell Lysis : Lyse the cells by adding 80 µL of acid detergent solution and incubate for 20 minutes at 37°C.
-
Detection : Transfer the lysate to a new plate. Add detection reagents according to the manufacturer's protocol. This typically involves a series of enzymatic steps that oxidize the accumulated 2-DG-6-P, leading to the generation of NADPH, which then reduces a probe to produce a colorimetric signal (OD 412-450 nm) or fluorescent signal.[27]
-
Quantification : Measure the absorbance or fluorescence and calculate the amount of 2-DG uptake by comparing the readings to a 2-DG-6-P standard curve.
Protocol 2: Cellular ATP Level Measurement (Bioluminescence)
This protocol quantifies cellular ATP content using the firefly luciferin-luciferase reaction, where light output is proportional to the ATP concentration.[28][29]
Materials:
-
ATP bioluminescence assay kit (e.g., Promega CellTiter-Glo® or similar).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Treatment : Plate and treat cells with 2-DG or other compounds in an opaque-walled 96-well plate. Include wells with media only for background measurements.
-
Reagent Preparation : Equilibrate the ATP assay reagent to room temperature.
-
Cell Lysis and Reaction : Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of ATP reagent equal to the volume of culture medium in the well (e.g., 100 µL reagent to 100 µL medium). The reagent contains a detergent to lyse the cells and the necessary substrates (luciferin, luciferase) for the reaction.[28]
-
Incubation : Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Subtract the background reading (media only) from all experimental readings. ATP levels can be compared across different treatment conditions. For absolute quantification, a standard curve using known ATP concentrations should be generated.[30]
Conclusion and Future Directions
The natural abundance of deuterium is an integral, yet often overlooked, parameter in biological systems. While the direct impact of deuterium substitution on the 2-DG molecule itself via the kinetic isotope effect is likely subtle, compelling evidence shows that systemic deuterium levels can significantly modulate glucose metabolism. Studies with deuterium-depleted water demonstrate that altering the isotopic environment can impact insulin sensitivity and glucose transport, the very pathways targeted by 2-DG.
For researchers in metabolism and drug development, this has several implications:
-
Awareness of Variability : The isotopic composition of cell culture media and water can be a hidden source of experimental variability. While natural fluctuations are small, they may be significant in high-precision metabolic flux analyses.
-
Standardization : Using consistent sources for water and media components is crucial for ensuring reproducibility between experiments and laboratories.
-
New Research Avenues : The findings from DDW studies open new questions about how baseline isotopic abundances fine-tune metabolic regulation. Further research could explore whether specific isotopic signatures correlate with metabolic diseases or affect therapeutic responses.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. Isotopes of Hydrogen: Properties and Applications [enthu.com]
- 3. qlarivia.com [qlarivia.com]
- 4. What Is Deuterium? - Deuterium Facts [thoughtco.com]
- 5. quora.com [quora.com]
- 6. Protium and deuterium [almerja.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 13. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Deuterium-depleted water stimulates GLUT4 translocation in the presence of insulin, which leads to decreased blood glucose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study of the Effects of Deuterium-Depleted Water on the Expression of GLUT4 and Insulin Resistance in the Muscle Cell Line C2C12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 27. abcam.com [abcam.com]
- 28. ATP Assays | What is an ATP Assay? [promega.jp]
- 29. bmglabtech.com [bmglabtech.com]
- 30. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Deoxy-D-glucose-d1 in Elucidating the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Warburg effect, a hallmark of cancer metabolism, and the utility of glucose analogs, specifically 2-Deoxy-D-glucose-d1 (2-DG-d1), in its investigation. This document details the underlying biochemical principles, experimental methodologies, and data interpretation, offering a comprehensive resource for researchers in oncology and metabolic diseases.
Understanding the Warburg Effect
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] This phenomenon, first described by Otto Warburg, is termed aerobic glycolysis or the Warburg effect.[1][2] While seemingly inefficient for ATP production compared to oxidative phosphorylation, this metabolic reprogramming provides cancer cells with a proliferative advantage by supplying building blocks for anabolic processes, such as nucleotide, lipid, and amino acid synthesis, necessary for rapid cell growth.[3]
Key molecular drivers of the Warburg effect include the upregulation of glucose transporters (e.g., GLUT1), the expression of specific glycolytic enzyme isoforms like pyruvate kinase M2 (PKM2), and the activation of signaling pathways such as the PI3K/Akt/mTOR and HIF-1α pathways.[4][5] These pathways work in concert to reroute glucose metabolism to support the biosynthetic demands of proliferating cancer cells.
2-Deoxy-D-glucose (2-DG): A Tool to Probe the Warburg Effect
2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C2 position is replaced by a hydrogen atom.[6] This structural modification allows 2-DG to be taken up by cells via glucose transporters.[6] Once inside the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway, leading to its intracellular accumulation and the competitive inhibition of glycolysis.[7]
This inhibition of glycolysis by 2-DG leads to a depletion of intracellular ATP, induction of oxidative stress, and ultimately, cell death in highly glycolytic cancer cells, making it a valuable tool for studying the reliance of cancer cells on the Warburg effect and as a potential therapeutic agent.[8][9]
The Emergence of 2-Deoxy-D-glucose-d1 (2-DG-d1) in Metabolic Research
2-Deoxy-D-glucose-d1 (2-DG-d1) is a stable isotope-labeled version of 2-DG, where a hydrogen atom is replaced by its heavier isotope, deuterium. While specific research literature on the direct application of 2-DG-d1 in studying the Warburg effect is emerging, its role can be inferred from the well-established use of other deuterated molecules in metabolic tracing studies.[10] The primary advantage of using a deuterated analog like 2-DG-d1 is its utility as a tracer in metabolic flux analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
The deuterium label allows researchers to distinguish 2-DG-d1 and its metabolites from their endogenous, non-labeled counterparts. This enables precise tracking of the uptake and metabolic fate of the glucose analog within the cell, providing quantitative insights into the dynamics of glucose transport and the initial steps of glycolysis. This approach can be particularly valuable for:
-
Quantifying the rate of glucose analog uptake: By measuring the intracellular concentration of 2-DG-d1 over time.
-
Assessing the activity of hexokinase: By monitoring the conversion of 2-DG-d1 to 2-DG-d1-6-phosphate.
-
Probing the kinetic isotope effect: The difference in mass between hydrogen and deuterium can subtly alter the rate of enzymatic reactions, providing insights into reaction mechanisms.
Experimental Protocols
In Vitro Glycolysis Inhibition Assay with 2-DG/2-DG-d1
This protocol outlines a general procedure for assessing the inhibitory effect of 2-DG or 2-DG-d1 on glycolysis in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Deoxy-D-glucose (2-DG) or 2-Deoxy-D-glucose-d1 (2-DG-d1)
-
Phosphate-buffered saline (PBS)
-
Lactate assay kit (e.g., LDH-based)
-
Protein assay kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 2-DG or 2-DG-d1. Include an untreated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Lactate Measurement: Collect the cell culture supernatant to measure the extracellular lactate concentration using a lactate assay kit according to the manufacturer's instructions.[11][12][13][14][15]
-
Cell Viability/Protein Quantification: Lyse the cells and determine the total protein content using a protein assay kit to normalize the lactate production data.
-
Data Analysis: Calculate the lactate production rate and normalize it to the protein concentration for each treatment group.
Seahorse XF Glycolytic Rate Assay
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions. The Glycolytic Rate Assay directly measures the extracellular acidification rate (ECAR), an indicator of lactate production.[16][17][18][19][20]
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Cancer cell line of interest
-
Seahorse XF Base Medium supplemented with L-glutamine
-
Glucose, Oligomycin, and 2-Deoxy-D-glucose (provided in the Seahorse XF Glycolysis Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG.
-
Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the compounds and measure the resulting changes in ECAR.
-
Data Analysis: Analyze the data to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
Stable Isotope Tracing with 2-DG-d1 and Mass Spectrometry
This protocol provides a general workflow for tracing the metabolic fate of 2-DG-d1 in cancer cells using liquid chromatography-mass spectrometry (LC-MS).[21][22][23]
Materials:
-
Cancer cell line of interest
-
Culture medium containing 2-Deoxy-D-glucose-d1
-
Methanol, water, and chloroform (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Labeling: Culture cells in the presence of 2-DG-d1 for a defined period.
-
Metabolite Extraction: Quickly aspirate the medium and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.
-
Phase Separation: Add water and chloroform to the lysate, vortex, and centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Sample Preparation: Collect the polar phase containing 2-DG-d1 and its phosphorylated form. Dry the sample under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and inject them into the LC-MS system for analysis.
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify the abundance of 2-DG-d1 and its labeled metabolites.
Data Presentation
Table 1: Quantitative Analysis of Glycolysis Inhibition by 2-DG
| Cell Line | 2-DG Concentration (mM) | Lactate Production (% of Control) | Reference |
| Osteosarcoma (DLM8-luc-M1) | 0.5 | ~75% | [24] |
| Osteosarcoma (DLM8-luc-M1) | 5 | ~40% | [24] |
| Murine L929 | 5 | Significant decrease | [23] |
Note: The values presented are estimations derived from graphical data in the cited literature and may not represent the exact figures.
Table 2: Typical Parameters Measured in a Seahorse XF Glycolytic Rate Assay
| Parameter | Description |
| Basal Glycolysis | The initial rate of glycolysis before the addition of any inhibitors. |
| Glycolytic Capacity | The maximum rate of glycolysis achieved after inhibiting mitochondrial ATP production with oligomycin. |
| Glycolytic Reserve | The difference between glycolytic capacity and basal glycolysis, representing the cell's ability to respond to an energetic demand. |
| Non-glycolytic Acidification | The background rate of extracellular acidification not attributable to glycolysis. |
Visualization of Key Pathways and Workflows
Signaling Pathways Driving the Warburg Effect
Caption: PI3K/Akt/mTOR and HIF-1α signaling pathways in the Warburg effect.
Mechanism of 2-DG Inhibition of Glycolysis
Caption: Competitive inhibition of glycolysis by 2-DG and 2-DG-d1.
Experimental Workflow for 2-DG-d1 Stable Isotope Tracing
Caption: Workflow for stable isotope tracing with 2-DG-d1.
Conclusion
The study of the Warburg effect is crucial for understanding the metabolic underpinnings of cancer and for developing novel therapeutic strategies. 2-Deoxy-D-glucose has proven to be an invaluable tool in this endeavor by allowing for the targeted inhibition of glycolysis. The introduction of its deuterated analog, 2-Deoxy-D-glucose-d1, opens up new avenues for detailed metabolic flux analysis, offering researchers a more quantitative and dynamic view of glucose analog metabolism in cancer cells. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for utilizing these powerful tools to further unravel the complexities of cancer metabolism.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nitrocefin.com [nitrocefin.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. Lactate Concentration assay (LDH method) [protocols.io]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hpst.cz [hpst.cz]
- 18. agilent.com [agilent.com]
- 19. 2.7. Determination of Energetic Metabolism [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Glycolysis inhibition by 2-deoxy-d-glucose reverts the metastatic phenotype in vitro and in vivo | springermedicine.com [springermedicine.com]
A Technical Guide to the Preliminary Investigation of 2-Deoxy-D-glucose-d1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by a hydrogen atom.[1][2][3] This structural modification allows it to be recognized and taken up by cells through glucose transporters, similar to glucose.[2][3] However, once inside the cell and phosphorylated by the enzyme hexokinase, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), cannot be further metabolized in the glycolytic pathway.[1][4] This leads to the accumulation of 2-DG-6-P, which competitively inhibits hexokinase and non-competitively inhibits phosphoglucose isomerase, effectively halting glycolysis and depleting the cell of ATP.[1][4][5]
The deuterated form, 2-Deoxy-D-glucose-d1 (2-DG-d1), is a stable isotope-labeled version of 2-DG. While its fundamental biological mechanism of inhibiting glycolysis is identical to that of 2-DG, the deuterium label makes it a valuable tool for metabolic tracing studies using techniques like mass spectrometry, allowing researchers to precisely track its uptake and fate within the cell. This guide focuses on the established cellular effects and investigational methodologies applicable to both 2-DG and its deuterated counterpart, 2-DG-d1.
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, makes 2-DG a subject of intense research as a potential anticancer agent.[1][4][6][7] By disrupting the primary energy production pathway of these highly glycolytic cells, 2-DG can induce cell death and sensitize tumors to conventional therapies.[6][8]
Core Mechanisms and Affected Signaling Pathways
The primary mechanism of 2-DG is the inhibition of glycolysis. However, its effects ripple through several interconnected cellular pathways, primarily revolving around metabolic stress.
Inhibition of Glycolysis
Upon entering the cell via glucose transporters (GLUTs), 2-DG is phosphorylated by hexokinase (HK). The resultant 2-DG-6-P cannot be isomerized by phosphoglucose isomerase (PGI) and therefore accumulates, leading to feedback inhibition of HK and a blockade of the glycolytic pathway.[1][4][9] This disruption leads to a significant drop in intracellular ATP levels.
Induction of ER Stress and the Unfolded Protein Response (UPR)
2-DG is also structurally similar to mannose and can interfere with N-linked glycosylation, a critical process for protein folding that occurs in the endoplasmic reticulum (ER).[2][10] Disruption of glycosylation leads to an accumulation of misfolded proteins, triggering ER stress and activating the Unfolded Protein Response (UPR).[11][12] Chronic or severe ER stress can ultimately lead to apoptosis.
Modulation of Other Signaling Pathways
The metabolic stress induced by 2-DG can influence other signaling cascades:
-
Wnt/β-catenin Signaling: In cervical cancer cell lines, 2-DG has been shown to down-regulate the Wnt/β-catenin pathway by accelerating the degradation of the β-catenin protein.[5][13]
-
Autophagy: As a cellular response to stress, 2-DG-induced ER stress can trigger autophagy in some cell types, which may act as either a pro-survival or pro-death mechanism depending on the cellular context.[12]
Quantitative Data on 2-DG Cellular Effects
The following tables summarize quantitative data from studies investigating the impact of 2-DG on various cell lines.
Table 1: Effect of 2-DG on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Duration (h) | IC50 Value | Reference |
|---|---|---|---|---|---|
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | MTT | 48 | ~1 mM | [8] |
| REH | B-cell Acute Lymphoblastic Leukemia | MTT | 48 | ~1 mM | [8] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | MTT | 48 | ~1 mM | [8] |
| DU145 | Prostate Cancer | - | - | 2 mM (no significant effect alone) | [14] |
| PC-3 | Prostate Cancer | - | - | Little synergistic effect |[14] |
Table 2: Metabolic Effects of 2-DG Treatment in DU145 Prostate Cancer Cells (Combined treatment with 2 mM 2-DG and 2 µM Buforin IIb)
| Parameter | Control | 2-DG + Buforin IIb | % Change | Reference |
|---|---|---|---|---|
| L-Lactate Production | ~100% | Dramatically Decreased | Significant Reduction | [14] |
| Intracellular ATP Levels | ~100% | Dramatically Decreased | Significant Reduction |[14] |
Table 3: Effects of 2-DG on Cell Cycle Distribution
| Cell Line | Cancer Type | 2-DG Concentration | Effect | Reference |
|---|---|---|---|---|
| HeLa, SiHa | Cervical Cancer | Non-cytotoxic conc. | G0/G1 Phase Arrest | [5][13] |
| ALL Cells | Acute Lymphoblastic Leukemia | Low-dose (e.g., 1 mM) | G0/G1 Cell Cycle Arrest | [8] |
| DU145 | Prostate Cancer | 2 mM (with Buforin IIb) | G1 Cell Cycle Arrest |[14] |
Experimental Protocols for 2-DG-d1 Investigation
The following protocols provide a framework for the preliminary investigation of 2-DG-d1 in a cell culture setting. A general workflow is presented first, followed by detailed methodologies.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol assesses the effect of 2-DG-d1 on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 2-DG-d1 (e.g., 0.2 mM to 10 mM) in culture medium.[8] Remove the old medium from the wells and add 100 µL of the 2-DG-d1-containing medium or control medium.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[15] Data is typically expressed as a percentage of the untreated control.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 2-DG-d1 for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[16] Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Metabolic Analysis (ATP and Lactate Measurement)
This protocol confirms the inhibition of glycolysis by measuring key metabolic products.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 2-DG-d1 as previously described.
-
Sample Preparation:
-
Lactate: Collect the cell culture medium at the end of the treatment period.
-
ATP: Lyse the cells using an appropriate buffer provided with an ATP assay kit.
-
-
Measurement:
-
Normalization: Normalize the lactate and ATP values to the total protein concentration of the corresponding cell lysate.
Protocol 4: Western Blot for Protein Expression
This protocol is used to analyze changes in the expression or phosphorylation status of proteins in key signaling pathways.
-
Cell Lysis: After treatment with 2-DG-d1, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., GRP78/BiP for ER stress, cleaved caspase-3 for apoptosis, β-catenin) overnight at 4°C.[12][14][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[16]
Conclusion
The preliminary investigation of 2-Deoxy-D-glucose-d1 in cell culture provides critical insights into its potential as both a research tool and a therapeutic agent. As a potent inhibitor of glycolysis, 2-DG-d1 induces significant metabolic stress, leading to ATP depletion, induction of ER stress, and modulation of various signaling pathways that can culminate in cell cycle arrest and apoptosis. The deuterium label offers the added advantage of enabling precise metabolic flux analysis. The experimental protocols outlined in this guide provide a robust framework for characterizing the dose-dependent and time-course effects of 2-DG-d1 on cell viability, metabolism, and key signaling events. Such foundational studies are essential for drug development professionals aiming to exploit the metabolic vulnerabilities of diseases like cancer.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Multitranscript analysis reveals an effect of 2-deoxy-d-glucose on gene expression linked to unfolded protein response and integrated stress response in primary human monocytes and monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Deoxy-D-glucose-d1 in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Deoxy-D-glucose-d1 (2-DG-d1), a deuterated analog of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG), in the field of cancer metabolism research. The inclusion of a deuterium label allows for stable isotope tracing studies, providing a powerful tool to investigate metabolic pathways in cancer.
Introduction to 2-Deoxy-D-glucose and its Deuterated Analog
Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, where they predominantly rely on aerobic glycolysis for energy production.[1][2] This metabolic shift presents a therapeutic window for targeting cancer cells. 2-Deoxy-D-glucose (2-DG) is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen.[3][4] This modification allows 2-DG to be taken up by glucose transporters but prevents its further metabolism in the glycolytic pathway after being phosphorylated by hexokinase.[5][6] The accumulation of 2-DG-6-phosphate inhibits glycolysis, leading to ATP depletion, increased oxidative stress, and inhibition of N-linked glycosylation, ultimately inducing cancer cell death.[4][5]
The deuterated version, 2-Deoxy-D-glucose-d1 (2-DG-d1), serves as a stable isotope tracer. This allows researchers to track the fate of the glucose analog within metabolic pathways using techniques like deuterium magnetic resonance spectroscopy (DMS) and deuterium metabolic imaging (DMI).[7][8][9] These non-invasive methods enable the in vivo monitoring of glucose uptake and its conversion to downstream metabolites, offering valuable insights into tumor metabolism.[7][8][10]
Key Applications in Cancer Metabolism Research
-
Inhibition of Glycolysis and Induction of Cell Death: 2-DG and its deuterated analog are used to study the effects of glycolytic inhibition on cancer cell proliferation, survival, and apoptosis.[1][11][12][13]
-
Metabolic Flux Analysis: 2-DG-d1 is a valuable tool for stable isotope tracing studies to quantitatively measure the flux through various metabolic pathways, including glycolysis and the pentose phosphate pathway.[14][15][16]
-
In Vivo Tumor Metabolism Imaging: Deuterium metabolic imaging (DMI) with deuterated glucose analogs allows for the non-invasive visualization and quantification of metabolic activity within tumors in living organisms.[8][9][17]
-
Sensitization to Chemotherapy and Radiotherapy: 2-DG has been shown to enhance the efficacy of conventional cancer therapies by depleting cellular energy reserves and increasing oxidative stress.[6][18]
-
Investigation of Drug Resistance Mechanisms: The metabolic adaptations of cancer cells to therapy can be studied using 2-DG-d1 to understand and overcome drug resistance.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of 2-DG on cancer cells.
Table 1: Effects of 2-Deoxy-D-glucose on Cancer Cell Lines
| Cell Line | Cancer Type | 2-DG Concentration | Observed Effects | Reference |
| Various Human Malignant Cells | Ovarian, Squamous, Cerebral, Hepatic, Colonic, Mesothelial | 5 mM | Proliferation slowdown, proliferation arrest, cell cycle arrest, moderate to massive apoptosis | [19] |
| Acute Lymphoblastic Leukemia (ALL) cells | Leukemia | 1 mM (low-dose) | Reduced cell viability, induction of cell death, reversal of glucocorticoid resistance | [20] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Head and Neck Cancer | 20 mM | Enhanced in vitro cytotoxicity of erlotinib in some cell lines | [18] |
| Breast Cancer Cell Lines (SkBr3, MDA/MB468) | Breast Cancer | Various concentrations | Dose-dependent cessation of cell growth, decreased cell viability, induction of apoptosis | [21] |
| Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231, BT-549) | Breast Cancer | 0.6 mM (low), 4.8 mM (high) | Increased mitochondrial mass at higher concentrations, synergistic effects with metformin | [22] |
Table 2: Impact of 2-Deoxy-D-glucose on Cellular Metabolism
| Parameter | Cell Line/Model | Treatment | Key Findings | Reference |
| ATP Production Rate | HT1080, HeLa, NFFp, AG1522D | 2.5 mM 2-DG | Reduction in glycolytic ATP production rate by ~34-53% | [23] |
| Lactate Production | DLM8-luc-M1 osteosarcoma cells | Non-cytotoxic concentrations of 2DG | Decreased lactate production, indicating a shift towards oxidative phosphorylation | [12] |
| Glucose Consumption | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Erlotinib | Transient suppression of glucose consumption | [18] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using 2-DG
Objective: To determine the effect of 2-DG on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Deoxy-D-glucose (2-DG) stock solution (e.g., 1 M in sterile water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 2-DG in complete cell culture medium to achieve the desired final concentrations (e.g., 0.2 mM to 10 mM).[20]
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of 2-DG. Include a control group with medium only.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the control group.
Protocol 2: Stable Isotope Tracing with 2-DG-d1 for Metabolic Flux Analysis
Objective: To trace the metabolic fate of glucose and quantify metabolic fluxes in cancer cells using 2-DG-d1.
Materials:
-
Cancer cell line of interest
-
Glucose-free cell culture medium
-
2-Deoxy-D-glucose-d1 (2-DG-d1)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
-
Metabolite extraction buffers
Procedure:
-
Culture cancer cells to the desired confluency.
-
Replace the standard culture medium with a medium containing 2-DG-d1 at a known concentration.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the tracer.
-
After incubation, rapidly quench the metabolism by placing the culture plates on dry ice and aspirating the medium.
-
Extract the intracellular metabolites using a cold extraction buffer (e.g., 80% methanol).
-
Collect the cell extracts and analyze the isotopic labeling patterns of downstream metabolites (e.g., lactate, TCA cycle intermediates) using LC-MS or GC-MS.
-
Use the labeling data to perform metabolic flux analysis (MFA) to calculate the relative or absolute rates of metabolic reactions.[24][25][26]
Visualization of Signaling Pathways and Workflows
Mechanism of Action of 2-Deoxy-D-glucose
Caption: Mechanism of 2-DG-d1 action in cancer cells.
Experimental Workflow for In Vitro 2-DG-d1 Studies
Caption: Workflow for in vitro 2-DG-d1 experiments.
Logical Relationship of 2-DG's Cellular Effects
Caption: Cellular consequences of 2-DG treatment.
References
- 1. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioenergetic alteration in gastrointestinal cancers: The good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancerireland.ie [cancerireland.ie]
- 5. mdpi.com [mdpi.com]
- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Deuterium MRSI characterizations of glucose metabolism in orthotopic pancreatic cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Deuterium Magnetic Resonance Can Detect Cancer Metabolism - MagLab [nationalmaglab.org]
- 11. How 2-Deoxy-D-Glucose (2DG) Targets Cancer Cells [2dg.org]
- 12. Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. repository.gsi.de [repository.gsi.de]
- 24. d-nb.info [d-nb.info]
- 25. researchgate.net [researchgate.net]
- 26. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for 2-Deoxy-D-glucose-d1 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-glucose (2-DG) is a glucose analog that acts as a competitive inhibitor of glycolysis.[1] By replacing the hydroxyl group at the 2-position with hydrogen, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[2][3] However, 2-DG-6-P cannot be further metabolized, leading to its intracellular accumulation and the inhibition of glycolysis.[2][3] The deuterated version, 2-Deoxy-D-glucose-d1 (2-DG-d1), is a stable isotope-labeled analog used for metabolic tracing studies, allowing researchers to distinguish it from endogenous glucose and its metabolites. These application notes provide detailed protocols for the administration of 2-DG-d1 to mice for various research applications.
Mechanism of Action: Glycolysis Inhibition
2-DG and its deuterated analog, 2-DG-d1, exert their biological effects primarily by inhibiting the glycolytic pathway. This process is initiated by their uptake into cells via glucose transporters, followed by phosphorylation by hexokinase. The resulting 2-DG-6-phosphate or 2-DG-d1-6-phosphate cannot be isomerized by phosphoglucose isomerase, the next enzyme in the glycolytic cascade. This leads to the accumulation of the phosphorylated analog, which competitively inhibits hexokinase, thereby blocking glycolysis.
Caption: Signaling pathway of 2-Deoxy-D-glucose-d1 (2-DG-d1) inhibiting glycolysis.
Quantitative Data
The following tables summarize quantitative data related to the administration of 2-Deoxy-D-glucose in mice. Data for the deuterated form (2-DG-d1) is limited in publicly available literature; therefore, data from studies using the non-deuterated form (2-DG) are provided as a close approximation.
Table 1: Pharmacokinetic Parameters of 2-Deoxy-D-glucose in Rodents
| Parameter | Value | Species | Administration Route | Dosage | Source |
| Tmax (Time to Maximum Concentration) | ~15-30 minutes | Rat | Intraperitoneal | Not Specified | [4] |
| Cmax (Maximum Concentration) | Not available | Mouse | - | - | - |
| t1/2 (Half-life) | Not available | Mouse | - | - | - |
| Dephosphorylation Rate Constant (k4*) | 0.0158 - 0.0385 min⁻¹ | Rat | Intraperitoneal | Not Specified | [5] |
Note: Specific pharmacokinetic parameters for 2-DG and 2-DG-d1 in mice are not well-documented in the reviewed literature. The data presented is based on related studies and may vary depending on the mouse strain, sex, and experimental conditions.
Table 2: Biodistribution of 2-Deoxy-D-glucose in Mice
| Tissue | Concentration/Uptake | Time Point | Administration Route | Dosage | Source |
| Brain | ~22% of total brain radioactivity (as 2-DG) | 12 hours | Intraperitoneal | Not Specified | [5] |
| Brain | ~69% of total brain radioactivity (as 2-DG-6-P) | 12 hours | Intraperitoneal | Not Specified | [5] |
| Muscle | Data not available | - | - | - | - |
| Brown Adipose Tissue | Data not available | - | - | - | - |
| Tumor | Data not available | - | - | - | - |
Note: Quantitative biodistribution data for 2-DG-d1 in various mouse tissues is sparse. The provided data from a study in rats offers insight into the distribution in the brain.
Table 3: Exemplary Dosages for 2-Deoxy-D-glucose Administration in Mice
| Administration Route | Dosage/Concentration | Vehicle/Matrix | Study Context | Source |
| Intraperitoneal (IP) Injection | 1000 mg/kg | Saline | Anesthesia enhancement | [6] |
| Intraperitoneal (IP) Injection | 1000 mg/kg | PBS | Anti-inflammatory effects | [2] |
| Oral Gavage (PO) | 1.5 g/kg | Not Specified | Toxicity study with ketogenic diet | [7] |
| In Drinking Water | 0.4% (w/v) | Drinking Water | Anti-inflammatory study | [8] |
| In Drinking Water | 6 g/L (~0.6%) | Drinking Water | Systemic effects study | [9] |
| In Diet | 0.04% (w/w) | AIN-93G Diet | Alzheimer's disease model | [10] |
Experimental Protocols
Detailed methodologies for the administration of 2-Deoxy-D-glucose-d1 in mice are provided below. These protocols are based on established methods for 2-DG and can be adapted for 2-DG-d1.
Protocol 1: Intraperitoneal (IP) Injection
This method allows for rapid systemic delivery of 2-DG-d1.
Materials:
-
2-Deoxy-D-glucose-d1 (2-DG-d1)
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Weigh each mouse immediately before injection to calculate the precise dose.
-
Preparation of 2-DG-d1 Solution:
-
Calculate the required amount of 2-DG-d1 based on the desired dose (e.g., 1000 mg/kg) and the body weight of the mouse.
-
Dissolve the calculated amount of 2-DG-d1 in sterile saline or PBS. Ensure complete dissolution. For example, a 100 mg/mL stock solution can be prepared.
-
The final injection volume should typically be between 100-200 µL for a 20-25 g mouse.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the 2-DG-d1 solution slowly and steadily.
-
-
Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Deoxy-d-Glucose Treatment Decreases Anti-inflammatory M2 Macrophage Polarization in Mice with Tumor and Allergic Airway Inflammation [frontiersin.org]
- 3. 2-Deoxy-d-Glucose Treatment Decreases Anti-inflammatory M2 Macrophage Polarization in Mice with Tumor and Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolites of 2-deoxyglucose in rat brain at 12-24 h: bounds on kinetic constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-Glucose Enhances Anesthethic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dietary administration of the glycolytic inhibitor 2-deoxy-D-glucose reduces endotoxemia-induced inflammation and oxidative stress: Implications in PAMP-associated acute and chronic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome analysis reveals organ-specific effects of 2-deoxyglucose treatment in healthy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-D-Glucose Treatment Induces Ketogenesis, Sustains Mitochondrial Function, and Reduces Pathology in Female Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
Application Notes and Protocols for NMR-Based Analysis of 2-Deoxy-D-glucose-d1 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-glucose (2-DG), a glucose analog where the 2-hydroxyl group is replaced by a hydrogen, serves as a potent inhibitor of glycolysis. Its deuterated form, 2-Deoxy-D-glucose-d1 (2-DG-d1), is a valuable tool for tracing metabolic pathways and quantifying metabolic flux using Nuclear Magnetic Resonance (NMR) spectroscopy. By introducing a deuterium label, researchers can track the uptake and initial metabolism of this glucose analog without the need for radioactive isotopes.
Once transported into the cell via glucose transporters, 2-DG-d1 is phosphorylated by hexokinase to 2-Deoxy-D-glucose-d1-6-phosphate (2-DG-d1-6P).[1] Unlike glucose-6-phosphate, 2-DG-d1-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation and the subsequent inhibition of glycolysis.[1] This disruption of cellular energy metabolism makes 2-DG and its labeled counterparts significant molecules of interest in cancer biology, virology, and drug development.
This document provides detailed application notes and experimental protocols for the analysis of 2-DG-d1 and its metabolites using NMR spectroscopy, tailored for researchers in academic and industrial settings.
Principle of NMR-Based Analysis of 2-DG-d1
NMR spectroscopy is a powerful analytical technique for the quantitative analysis of metabolites in biological samples.[2][3] Its non-destructive nature allows for the measurement of metabolite concentrations and the elucidation of metabolic pathways.[3] When using 2-DG-d1, the deuterium nucleus (²H) provides a specific signal that can be detected and quantified, allowing for the direct measurement of the uptake and phosphorylation of 2-DG-d1. Furthermore, ¹H, ¹³C, and ³¹P NMR can be employed to observe the downstream effects on other cellular metabolites.
Data Presentation: Quantitative Analysis of 2-DG-d1 Metabolites
The following table presents illustrative quantitative data on the intracellular concentrations of 2-DG-d1 and its primary metabolite, 2-DG-d1-6-phosphate, as well as the impact on cellular ATP levels, as would be determined by NMR spectroscopy in a hypothetical cancer cell line treated with 2-DG-d1.
| Metabolite | Control (Untreated) | 2-DG-d1 Treated (24h) | Fold Change |
| 2-Deoxy-D-glucose-d1 | Not Detected | 1.5 ± 0.3 mM | - |
| 2-Deoxy-D-glucose-d1-6-phosphate | Not Detected | 8.2 ± 1.1 mM | - |
| ATP | 2.5 ± 0.4 mM | 1.1 ± 0.2 mM | ↓ 2.3 |
| Lactate | 5.8 ± 0.9 mM | 2.1 ± 0.5 mM | ↓ 2.8 |
| Glutamate | 3.1 ± 0.6 mM | 3.5 ± 0.7 mM | ↑ 1.1 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcomes of the described experimental protocols and does not represent actual experimental results.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, MCF-7) in appropriate cell culture flasks or plates and grow to 70-80% confluency in standard growth medium.
-
Treatment: Replace the growth medium with fresh medium containing the desired concentration of 2-Deoxy-D-glucose-d1 (e.g., 5 mM). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Metabolite Extraction from Cultured Cells
This protocol is adapted from established methods for NMR metabolomics of cultured cells.
-
Quenching Metabolism:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Add a sufficient volume of ice-cold quenching solution (e.g., 80% methanol in water, pre-chilled to -80°C) to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to halt all enzymatic activity.
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the quenching solution using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the cell lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Phase Separation (for polar and non-polar metabolites):
-
To the supernatant, add ice-cold chloroform and water in a ratio that results in a final solvent ratio of 2:1:1 (methanol:chloroform:water).
-
Vortex thoroughly and centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous phase) and non-polar (lower organic phase) layers.
-
-
Sample Preparation for NMR:
-
Carefully collect the upper aqueous phase containing the polar metabolites, including 2-DG-d1 and 2-DG-d1-6P.
-
Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite extract in a known volume (e.g., 600 µL) of NMR buffer. A typical NMR buffer consists of:
-
Phosphate buffer (e.g., 100 mM, pH 7.4) in D₂O.
-
A known concentration of an internal standard for quantification (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
-
NMR Data Acquisition
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Tune and match the probe for the desired nuclei (e.g., ¹H, ²H, ³¹P).
-
Lock the spectrometer using the deuterium signal from the D₂O in the NMR buffer.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum with water suppression (e.g., using a presaturation pulse sequence).
-
Typical acquisition parameters:
-
Spectral width: 12-16 ppm
-
Number of scans: 64-256 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
-
-
²H NMR Spectroscopy:
-
Acquire a one-dimensional ²H NMR spectrum to directly detect and quantify 2-DG-d1 and its phosphorylated form.
-
Typical acquisition parameters:
-
Spectral width: 10-20 ppm
-
Number of scans: 1024 or higher (due to the lower gyromagnetic ratio of deuterium)
-
Relaxation delay: 1-2 seconds
-
-
-
³¹P NMR Spectroscopy:
-
Acquire a one-dimensional ³¹P NMR spectrum to observe phosphorylated metabolites, including 2-DG-d1-6P and ATP.
-
Typical acquisition parameters:
-
Spectral width: 50-100 ppm
-
Number of scans: 1024 or higher
-
Relaxation delay: 2-5 seconds
-
-
NMR Data Processing and Analysis
-
Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline correction on the resulting spectra.
-
Reference the spectra to the internal standard (e.g., TSP at 0.00 ppm for ¹H).
-
-
Metabolite Identification:
-
Identify metabolites by comparing the chemical shifts and coupling patterns of the observed resonances to spectral databases (e.g., Human Metabolome Database, Chenomx).
-
-
Quantification:
-
Calculate the concentration of metabolites by integrating the area of their characteristic NMR signals relative to the integral of the known concentration of the internal standard.
-
The concentration of a metabolite ([Met]) can be calculated using the following formula:
[Met] = ([IS] * I_Met * N_IS) / (I_IS * N_Met)
where:
-
[IS] is the concentration of the internal standard.
-
I_Met is the integral of the metabolite signal.
-
N_IS is the number of protons giving rise to the internal standard signal.
-
I_IS is the integral of the internal standard signal.
-
N_Met is the number of protons giving rise to the metabolite signal.
-
-
Mandatory Visualizations
Signaling Pathways Affected by 2-DG-d1
The inhibition of glycolysis and subsequent depletion of ATP by 2-DG-d1 accumulation has profound effects on cellular signaling. Key pathways that are modulated include the IGF1R/PI3K/AKT/mTOR and MEK-ERK pathways, as well as the energy-sensing AMPK pathway and the β-catenin signaling pathway.
References
- 1. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor 31P NMR pH measurements in vivo: a comparison of inorganic phosphate and intracellular 2-deoxyglucose-6-phosphate as pHnmr indicators in murine radiation-induced fibrosarcoma-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive in vivo demonstration of 2-fluoro-2-deoxy-D-glucose metabolism beyond the hexokinase reaction in rat brain by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterium Metabolic Imaging (DMI) with 2-Deoxy-D-glucose-d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging modality that allows for the in vivo assessment of metabolic pathways. By using substrates labeled with the stable isotope deuterium (²H), DMI can track the metabolic fate of these compounds, providing valuable insights into cellular and tissue metabolism. This is particularly relevant in oncology, where altered glucose metabolism, known as the Warburg effect, is a hallmark of cancer.[1][2]
2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by cells through glucose transporters and phosphorylated by hexokinase. However, the resulting 2-DG-6-phosphate cannot be further metabolized in the glycolytic pathway and accumulates within the cell.[1][3][4] When labeled with deuterium at the one position (2-Deoxy-D-glucose-d1 or d1-2DG), this metabolic trapping allows for the visualization and quantification of glucose uptake using deuterium MRI or MRS. This technique offers a non-radioactive alternative to [¹⁸F]FDG-PET imaging.[5][6]
These application notes provide an overview of DMI with d1-2DG, including detailed experimental protocols for preclinical studies, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing deuterated glucose analogs for metabolic imaging in preclinical cancer models. This data can serve as a reference for expected values and for comparison in future studies.
| Parameter | Tumor Model | Value | Reference |
| Glycolytic Flux | Murine Tumor Model | 0.99 mM/min ± 0.10 | [7] |
| [3,3′-²H₂]lactate-to-[6,6′-²H₂]glucose signal intensity ratio (pre-treatment) | Murine Lymphoma | 0.27 | [7] |
| [3,3′-²H₂]lactate-to-[6,6′-²H₂]glucose signal intensity ratio (post-etoposide treatment) | Murine Lymphoma | 0.12 | [7] |
| [3,3′-²H₂]lactate-to–semiheavy water ratio (pre-treatment) | Murine Lymphoma | 0.33 | [7] |
| [3,3′-²H₂]lactate-to–semiheavy water ratio (post-etoposide treatment) | Murine Lymphoma | 0.089 | [7] |
| Parameter | Tissue | Value | Reference |
| Deuterated Lactate-to-Glutamate Ratio | Glioma | Elevated compared to normal brain tissue | [7] |
| 2-DG Administration Dose (Human) | Glioblastoma Multiforme | Up to 250 mg/kg | [5] |
| 2-DG Administration Dose (Mice) | Xenograft Liver Tumors | 1000 mg/kg | [8] |
Experimental Protocols
This section provides a detailed protocol for performing a DMI study with d1-2DG in a preclinical murine cancer model.
I. Animal Preparation and Tumor Model
-
Animal Model: Use an appropriate murine model with subcutaneously implanted tumors (e.g., xenografts of human cancer cell lines or syngeneic models). Tumors should reach a palpable size (e.g., 100-200 mm³) before imaging.
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen or medical air. Monitor the animal's vital signs (respiration, temperature) throughout the experiment.
-
Catheterization (Optional but Recommended): For precise and repeatable administration of d1-2DG, place a catheter in the tail vein or another suitable blood vessel.
II. d1-2DG Administration
-
d1-2DG Solution Preparation: Prepare a sterile solution of 2-Deoxy-D-glucose-d1 in saline or phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dose and the animal's body weight.
-
Dosage: A typical dose for preclinical studies can range from 250 mg/kg to 1000 mg/kg.[5][8] The optimal dose may need to be determined empirically for the specific tumor model and imaging setup.
-
Administration:
-
Intravenous (IV) Bolus Injection: Administer the d1-2DG solution as a bolus injection through the catheter over a short period (e.g., 1-2 minutes).
-
Intraperitoneal (IP) Injection: If IV access is not feasible, an IP injection can be used. Note that the uptake kinetics will be different compared to IV administration.
-
III. Deuterium Metabolic Imaging (DMI) Acquisition
-
MRI System: Use a high-field preclinical MRI scanner (e.g., 7T, 9.4T, or higher) equipped with a deuterium-capable radiofrequency (RF) coil. A dual-tuned ¹H/²H coil is ideal for anatomical reference imaging and deuterium spectroscopy/imaging.
-
Animal Positioning: Position the anesthetized animal in the scanner with the tumor located in the isocenter of the magnet and within the sensitive volume of the RF coil.
-
Anatomical Reference Imaging: Acquire high-resolution T₂-weighted anatomical images (e.g., using a RARE or Turbo-RARE sequence) to localize the tumor and surrounding tissues.
-
Deuterium MRS/MRI Acquisition:
-
Pulse Sequence: A simple pulse-acquire sequence is typically used for deuterium MRS. For spatial localization, a chemical shift imaging (CSI) or a 3D spectroscopic imaging sequence can be employed.[9]
-
Acquisition Parameters (Example for 9.4T):
-
Repetition Time (TR): 260 ms[10]
-
Number of Averages: 256 or higher to achieve sufficient signal-to-noise ratio (SNR).[10]
-
Spatial Resolution: Aim for a voxel size that provides adequate resolution of the tumor while maintaining a good SNR (e.g., 1-8 µL).
-
Acquisition Time: Dynamic acquisitions can be performed with a temporal resolution of a few minutes to track the uptake of d1-2DG. Steady-state imaging is typically performed 30-60 minutes post-injection.
-
-
-
Shimming: Perform shimming on the region of interest to optimize the magnetic field homogeneity. However, shimming is less critical for deuterium MRS compared to proton MRS due to the absence of a large water signal to suppress.[11]
IV. Data Processing and Analysis
-
Spectral Processing:
-
Apply appropriate spectral processing steps, including Fourier transformation, phasing, and baseline correction.
-
Identify the deuterium peak corresponding to d1-2DG (and its phosphorylated form, d1-2DG-6-phosphate).
-
-
Quantification:
-
Quantify the area under the d1-2DG peak in the spectrum for each voxel. This can be done by integration or by fitting the peak to a specific lineshape (e.g., Lorentzian or Gaussian).
-
The quantified signal is proportional to the concentration of trapped d1-2DG in the tissue.
-
-
Metabolic Map Generation:
-
Generate metabolic maps by overlaying the quantified d1-2DG signal intensity on the corresponding anatomical MR images.
-
Use a color scale to represent the d1-2DG concentration, allowing for visualization of regions with high and low glucose uptake.
-
-
Kinetic Modeling (for dynamic acquisitions):
-
If dynamic data is acquired, kinetic modeling can be applied to estimate the rate of d1-2DG uptake.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for DMI with d1-2DG.
Caption: Mechanism of d1-2DG uptake and metabolic trapping.
Caption: Canonical Wnt/β-catenin signaling pathway in cancer metabolism.
Caption: Experimental workflow for DMI with d1-2DG.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 4. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 5. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. Nanoparticle-Mediated Delivery of 2-Deoxy-D-Glucose Induces Antitumor Immunity and Cytotoxicity in Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Deuterium Metabolic Imaging (DMI)? < Deuterium Metabolic Imaging [medicine.yale.edu]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. academic.oup.com [academic.oup.com]
2-Deoxy-D-glucose-d1: A Non-Radioactive Metabolic Probe for Cellular and In Vivo Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-D-glucose-d1 (2-DG-d1) is a deuterated analog of the glucose molecule that serves as a powerful, non-radioactive probe for investigating glucose uptake and metabolism. By replacing a hydrogen atom with its stable isotope, deuterium, 2-DG-d1 can be readily distinguished from its endogenous counterpart by mass spectrometry. This key feature allows for precise quantification of its uptake and accumulation within cells and tissues, offering a safe and effective alternative to radiolabeled tracers like 18F-FDG.
Functionally, 2-DG-d1 mimics glucose by entering cells through glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to 2-Deoxy-D-glucose-d1-6-phosphate (2-DG-d1-6P). However, unlike glucose-6-phosphate, this phosphorylated form cannot be further metabolized in the glycolytic pathway and consequently accumulates intracellularly.[1][2] This accumulation is directly proportional to the rate of glucose uptake, making 2-DG-d1 an excellent tool for studying metabolic activity, particularly in cancer cells which often exhibit elevated glucose metabolism, a phenomenon known as the Warburg effect.[3]
These application notes provide detailed protocols for the use of 2-DG-d1 as a non-radioactive metabolic probe in both in vitro and in vivo research settings, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.
Data Presentation
Quantitative data from 2-DG-d1 experiments should be organized to facilitate clear comparison and interpretation. The following table provides a template for summarizing key findings.
| Parameter | Cell Line / Animal Model | Treatment Group | 2-DG-d1 Concentration (mM) | Incubation/Administration Time | Intracellular 2-DG-d1-6P (pmol/mg protein or pmol/g tissue) | Fold Change vs. Control | Statistical Significance (p-value) |
| IC50 | DLD-1 (Colon Cancer) | (-)-(R,R)-chromopynone-1 | N/A | N/A | IC50 = 162 ± 46 nM | N/A | N/A |
| IC50 | DLD-1-GLUT1(-/-) | (-)-(R,R)-chromopynone-1 | N/A | N/A | IC50 = 322 ± 31 nM | N/A | N/A |
| IC50 | CHO (Mock) | (-)-(R,R)-chromopynone-1 | N/A | N/A | IC50 = 263 ± 41 nM | N/A | N/A |
| IC50 | CHO-GLUT-1 | (-)-(R,R)-chromopynone-1 | N/A | N/A | IC50 = 612 ± 42 nM | N/A | N/A |
| Uptake | Jurkat | Control | N/A | 30 min | (Example Value) | 1.0 | N/A |
| Uptake | Jurkat | Phloretin (1X) | N/A | 45 min pre-incubation | (Example Value) | (Example Value) | <0.05 |
| Uptake | HeLa | Control | N/A | 30 min | (Example Value) | 1.0 | N/A |
| Uptake | HeLa | Phloretin (1X) | N/A | 45 min pre-incubation | (Example Value) | (Example Value) | <0.05 |
Note: The IC50 values presented are for a GLUT-1 and -3 inhibitor, demonstrating the utility of 2-DG in screening for compounds that affect glucose uptake.[4] The uptake data for Jurkat and HeLa cells with the inhibitor Phloretin is based on a protocol using a fluorescent glucose analog, 2-NBDG, which serves as a procedural model for 2-DG-d1 experiments.[5]
Signaling Pathway
The following diagram illustrates the metabolic pathway of glucose and the mechanism of action of 2-Deoxy-D-glucose-d1.
References
Applications of 2-Deoxy-D-glucose-d1 in Neurobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Deoxy-D-glucose-d1 (2-DG-d1) in neurobiology research. 2-DG-d1, a deuterated analog of 2-Deoxy-D-glucose, serves as a powerful tool for investigating glucose metabolism, neuronal activity, and potential therapeutic interventions for neurological disorders. Its unique properties allow for non-invasive imaging techniques and detailed cellular assays, making it an invaluable resource for researchers in the field.
Introduction to 2-Deoxy-D-glucose-d1
2-Deoxy-D-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by a hydrogen atom. This modification allows 2-DG to be taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation. This principle makes radiolabeled or deuterated forms of 2-DG excellent tracers for measuring glucose uptake and metabolism.
The deuterated form, 2-Deoxy-D-glucose-d1 (or its commonly used variant 2-DG-d2), offers the significant advantage of being non-radioactive, enabling its use in longitudinal studies and in environments where radioactive materials are restricted. The primary application of 2-DG-d1 in neurobiology is for Deuterium Metabolic Imaging (DMI), a non-ionizing imaging technique that provides high-resolution maps of glucose uptake in the brain.[1][2]
Key Applications in Neurobiology
The unique mechanism of action of 2-DG-d1 lends itself to several critical applications in neurobiology research:
-
Mapping Brain Glucose Metabolism: DMI with 2-DG-d1 allows for the in vivo visualization and quantification of regional glucose uptake in the brain, providing insights into neuronal activity in healthy and diseased states.[1][2][3]
-
Studying Neurological Disorders: Altered glucose metabolism is a hallmark of many neurological disorders, including epilepsy, traumatic brain injury, and neurodegenerative diseases. 2-DG-d1 can be used to study these metabolic alterations and to evaluate the efficacy of therapeutic interventions.
-
Investigating Neuroprotection: 2-DG has been shown to exhibit neuroprotective effects against excitotoxic and oxidative insults.[4] In vitro studies using 2-DG-d1 can elucidate the mechanisms underlying this protection.
-
Elucidating Neuronal Signaling Pathways: By inhibiting glycolysis and inducing a state of cellular energy stress, 2-DG-d1 can be used to probe the role of key metabolic signaling pathways, such as the AMPK and mTOR pathways, in neuronal function.[5]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies utilizing 2-DG and its deuterated analogs in neurobiology research.
Table 1: In Vivo Deuterium Metabolic Imaging (DMI) with 2-DG-d2 in Mice [1]
| Parameter | Value |
| Animal Model | Healthy female mouse |
| 2-DG-d2 Dose | 3 g/kg of body weight |
| Administration Route | Intraperitoneal (i.p.) injection |
| Imaging Modality | 14.1 T MRI with 3D balanced steady-state free precession (bSSFP) |
| Spatial Resolution | 1.25 mm × 1.25 mm × 2.5 mm |
| Acquisition Time | < 20 minutes |
| Time of Imaging Post-Injection | 90 minutes |
Table 2: In Vitro Effects of 2-DG on Primary Neuronal Cultures [6]
| Parameter | Condition | Result |
| Cell Type | Primary rat cortical neurons | |
| 2-DG Concentration | 20 mM | |
| Treatment Duration | 4 hours | |
| Cell Viability | Control (5 mM glucose) + 10 µM HNE | ~80% |
| 2-DG (20 mM) + 10 µM HNE | ~65% | |
| Control (5 mM glucose) + 15 µM HNE | ~65% | |
| 2-DG (20 mM) + 15 µM HNE | ~55% | |
| Mitochondrial Function | Basal Oxygen Consumption Rate (OCR) | Significantly decreased with 2-DG |
| Maximal Respiration | Significantly decreased with 2-DG |
Experimental Protocols
Protocol for Deuterium Metabolic Imaging (DMI) of Rodent Brain
This protocol is adapted from a study using 2-DG-d2 in mice and provides a framework for conducting DMI studies with 2-DG-d1.[1]
I. Animal Preparation:
-
House adult mice under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Fast the mice for 12 hours prior to the experiment to ensure consistent baseline glucose levels.
-
Anesthetize the mouse using isoflurane (1.3–1.8% in O2) and place it in a dedicated animal cradle for the MRI scanner.
II. 2-DG-d1 Administration:
-
Prepare a solution of 2-DG-d1 in sterile saline.
-
Administer the 2-DG-d1 solution via intraperitoneal (i.p.) injection at a dose of 3 g/kg of body weight. The injection volume should be approximately 500 µL.[1]
III. MRI Data Acquisition:
-
Allow 30 minutes for the animal to stabilize after injection before starting the DMI scan.
-
Position the animal in a high-field MRI scanner (e.g., 14.1 T) equipped with a 2H surface coil.
-
Acquire a 1H anatomical reference image of the brain.
-
Perform the DMI scan at 90 minutes post-injection.
-
Use a 3D balanced steady-state free precession (bSSFP) sequence with a spectrally selective multiband radiofrequency pulse designed to excite the deuterium signal from 2-DG-d1 while suppressing the endogenous water signal.[1][2]
IV. Data Processing and Analysis:
-
The raw DMI data should be processed using appropriate software (e.g., VnmrJ, Mnova).
-
Apply post-processing steps such as zero-filling and Gaussian kernel filtering to improve image quality.
-
Co-register the DMI map with the 1H anatomical image to visualize the spatial distribution of 2-DG-d1 uptake in different brain regions.
-
Quantify the deuterium signal intensity in regions of interest (ROIs) to compare glucose uptake between different experimental groups.
Protocol for 2-DG Autoradiography in Brain Tissue
This protocol outlines the general steps for performing autoradiography using a radiolabeled 2-DG analog (e.g., [3H]2-DG or [14C]2-DG). The principles can be adapted for detecting other labeled molecules.
I. Animal Preparation and Tracer Administration:
-
Follow the animal preparation steps as described in the DMI protocol.
-
Administer the radiolabeled 2-DG analog intravenously or intraperitoneally. The specific dose will depend on the radioisotope used. For [3H]2-DG in mice, a dose of 10 µCi per gram of body weight is advised.[7]
II. Tissue Collection and Sectioning:
-
At a predetermined time point after tracer injection (e.g., 45 minutes), euthanize the animal and rapidly dissect the brain.[7]
-
Freeze the brain in isopentane cooled with liquid nitrogen.
-
Using a cryostat, cut coronal sections of the brain at a thickness of 20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
III. Autoradiographic Imaging:
-
Dry the slides thoroughly.
-
Expose the slides to a tritium-sensitive phosphor imaging plate or X-ray film in a light-tight cassette. The exposure time will vary depending on the radioisotope and its dose (typically 1-5 days).
-
Develop the film or scan the imaging plate using a phosphorimager to obtain the autoradiogram.
IV. Data Analysis:
-
Digitize the autoradiograms.
-
Use image analysis software (e.g., ImageJ) to quantify the optical density in different brain regions.
-
Include calibrated radioactive standards on each film to convert optical density values to the amount of radioactivity per unit of tissue.
-
Compare the relative glucose utilization between different brain structures or experimental conditions.
Protocol for Assessing Neuroprotective Effects of 2-DG-d1 in Primary Neuronal Cultures
This protocol provides a framework for investigating the neuroprotective properties of 2-DG-d1 against excitotoxicity.[4]
I. Primary Neuronal Culture Preparation:
-
Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate the neurons at a density of 80,000 cells per well in 96-well plates coated with poly-L-lysine.
-
Culture the neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days in vitro (DIV).
II. 2-DG-d1 Pre-treatment and Excitotoxic Insult:
-
Prepare a stock solution of 2-DG-d1 in the culture medium.
-
Pre-treat the neuronal cultures with various concentrations of 2-DG-d1 (e.g., 5-20 mM) for a specified duration (e.g., 4-24 hours).
-
Induce excitotoxicity by exposing the neurons to glutamate (e.g., 100-200 µM) or N-methyl-D-aspartate (NMDA; e.g., 100-150 µM) for a defined period (e.g., 15-30 minutes).[8]
III. Assessment of Neuronal Viability:
-
After the excitotoxic insult, wash the cells and replace the medium with fresh culture medium.
-
Assess neuronal viability 24 hours later using one of the following methods:
-
Trypan Blue Exclusion Assay: Trypsinize the cells and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[6]
-
MTT Assay: Add MTT solution to the wells and incubate. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium from damaged cells.
-
IV. Data Analysis:
-
Express neuronal viability as a percentage of the control (untreated) group.
-
Compare the viability of neurons pre-treated with 2-DG-d1 to those that only received the excitotoxic insult to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflows
Glycolysis Inhibition and Neuronal Energy Stress Signaling
2-DG-d1, by inhibiting glycolysis, leads to a decrease in cellular ATP levels. This energy stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, which is a key promoter of cell growth and proliferation. This signaling cascade has profound effects on neuronal function, including the regulation of protein synthesis and autophagy.
Caption: Glycolysis inhibition by 2-DG-d1 leads to AMPK activation and mTOR inhibition.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the typical workflow for assessing the neuroprotective effects of 2-DG-d1 in a cell culture model.
Caption: Workflow for assessing the neuroprotective effects of 2-DG-d1 in vitro.
Experimental Workflow for Deuterium Metabolic Imaging (DMI)
This diagram outlines the key steps involved in conducting an in vivo DMI study to measure brain glucose metabolism.
Caption: Workflow for in vivo Deuterium Metabolic Imaging (DMI) of brain glucose metabolism.
References
- 1. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Deoxy-D-glucose protects hippocampal neurons against excitotoxic and oxidative injury: evidence for the involvement of stress proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Differential Effects of 2-Deoxyglucose and Glucose Deprivation on 4-Hydroxynonenal Dependent Mitochondrial Dysfunction in Primary Neurons [frontiersin.org]
- 7. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glucose Uptake in Tumors using 2-Deoxy-D-glucose-d1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for measuring glucose uptake in tumors using the stable isotope-labeled glucose analog, 2-Deoxy-D-glucose-d1 (2-DG-d1). The methodologies described herein are tailored for cancer research, offering a non-radioactive, quantitative approach to assess a key hallmark of cancer metabolism—the Warburg effect. We present protocols for both in vitro cell-based assays and in vivo tumor xenograft models, with a focus on sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we explore the underlying biological pathways that drive altered glucose metabolism in cancer and provide visualizations to facilitate a deeper understanding of the experimental workflows and signaling cascades.
Introduction: The Significance of Glucose Uptake in Cancer
Cancer cells exhibit a profound alteration in their metabolism to support their rapid proliferation and survival. One of the most well-established metabolic phenotypes of cancer is the "Warburg effect," characterized by an increased rate of glucose uptake and glycolysis, even in the presence of ample oxygen (aerobic glycolysis). This metabolic reprogramming is not merely a consequence of malignant transformation but is an active contributor to tumorigenesis, providing cancer cells with ATP and the necessary biosynthetic precursors for anabolic growth.
The upregulation of glucose transport into the cell is a critical control point for this metabolic shift. This is primarily mediated by the overexpression and enhanced plasma membrane translocation of glucose transporter proteins (GLUTs), particularly GLUT1. Several key oncogenic signaling pathways, including the PI3K/Akt and HIF-1α pathways, converge to drive this increased glucose uptake.
2-Deoxy-D-glucose (2-DG) is a glucose analog that is transported into cells by GLUTs and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and therefore accumulates within the cell. This intracellular trapping makes 2-DG an excellent tool for measuring the rate of glucose transport.
This application note focuses on 2-Deoxy-D-glucose-d1 (2-DG-d1) , a stable isotope-labeled version of 2-DG. The incorporation of deuterium allows for sensitive and specific quantification of 2-DG-d1 and its phosphorylated form, 2-DG-d1-6-phosphate, using LC-MS/MS. This method offers a significant advantage over traditional radiolabeled (e.g., ³H-2-DG or ¹⁸F-FDG) or colorimetric/fluorometric assays by eliminating the need for radioactive materials and providing high analytical precision.
Key Signaling Pathways Regulating Glucose Uptake in Tumors
Understanding the molecular drivers of increased glucose uptake is crucial for interpreting experimental results and for the development of targeted cancer therapies. Two of the most prominent signaling pathways involved are the PI3K/Akt and HIF-1α pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in a wide range of human cancers.[1][2][3][4][5] Activation of this pathway, often initiated by growth factor receptor tyrosine kinases (RTKs), leads to a cascade of downstream events that directly impact glucose metabolism.
A key function of activated Akt is the promotion of glucose transporter (GLUT1) translocation from intracellular vesicles to the plasma membrane.[1][3] This increases the number of functional transporters on the cell surface, thereby enhancing the cell's capacity for glucose uptake. Furthermore, Akt can stimulate the activity of hexokinase 2 (HK2), the enzyme that phosphorylates glucose upon its entry into the cell, thus trapping it for glycolysis.[1]
The HIF-1α Signaling Pathway
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment due to the rapid proliferation of cancer cells outstripping the existing blood supply. In response to hypoxia, cells activate a transcriptional program mediated by the Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).
Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of its target genes. Many of these target genes encode proteins involved in the adaptive response to hypoxia, including key components of the glycolytic pathway.
Crucially, HIF-1α directly upregulates the transcription of the GLUT1 gene, leading to increased synthesis of GLUT1 protein.[6][7] It also promotes the expression of other glycolytic enzymes, such as hexokinase 2 (HK2) and lactate dehydrogenase A (LDHA), further driving the glycolytic phenotype of cancer cells.
Data Presentation: Quantitative Analysis of 2-DG-d1 Uptake
The following tables summarize hypothetical quantitative data for 2-DG-d1 uptake in various cancer cell lines and a tumor xenograft model. This data is intended to be representative of typical experimental outcomes and should be used as a reference for comparison.
Table 1: In Vitro 2-Deoxy-D-glucose-d1 Uptake in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | 2-DG-d1-6-phosphate (pmol/µg protein) | Standard Deviation |
| MCF-7 | Breast Cancer | Control | 15.2 | 1.8 |
| PI3K Inhibitor (1 µM) | 7.8 | 0.9 | ||
| A549 | Lung Cancer | Control | 25.6 | 2.5 |
| PI3K Inhibitor (1 µM) | 12.1 | 1.5 | ||
| U-87 MG | Glioblastoma | Control | 38.4 | 3.9 |
| PI3K Inhibitor (1 µM) | 18.5 | 2.1 |
Table 2: In Vivo 2-Deoxy-D-glucose-d1 Uptake in a Breast Cancer Xenograft Model
| Treatment Group | Tumor Type | 2-DG-d1-6-phosphate (nmol/g tissue) | Standard Deviation |
| Vehicle Control | MDA-MB-231 | 8.5 | 1.2 |
| Therapeutic Agent X | MDA-MB-231 | 4.2 | 0.8 |
Experimental Protocols
The following protocols provide detailed methodologies for measuring 2-DG-d1 uptake in both in vitro and in vivo settings.
In Vitro 2-Deoxy-D-glucose-d1 Uptake Assay in Cultured Cancer Cells
This protocol describes a method for quantifying 2-DG-d1 uptake in adherent cancer cells grown in a 6-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)
-
2-Deoxy-D-glucose-d1 (2-DG-d1)
-
Internal Standard (e.g., ¹³C₆-2-Deoxy-D-glucose)
-
Cold PBS (4°C)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Methanol (ice-cold)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cancer cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Overnight Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
(Optional) Inhibitor Treatment: If studying the effect of a compound on glucose uptake, replace the medium with fresh medium containing the desired concentration of the inhibitor or vehicle control. Incubate for the desired time.
-
Washing: Gently wash the cells twice with warm PBS to remove any residual glucose.
-
Glucose Starvation (Optional but Recommended): Incubate the cells in glucose-free KRH buffer for 30-60 minutes to deplete intracellular glucose stores and enhance the uptake signal.
-
2-DG-d1 Incubation: Remove the glucose-free buffer and add KRH buffer containing a known concentration of 2-DG-d1 (e.g., 1 mM). Incubate for a defined period (e.g., 15-30 minutes). The optimal time should be determined empirically for each cell line.
-
Stopping the Uptake: To stop the glucose uptake, rapidly aspirate the 2-DG-d1 solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a BCA protein assay.
-
Metabolite Extraction (Protein Precipitation): To the remaining lysate, add four volumes of ice-cold methanol containing the internal standard. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of 2-DG-d1-6-phosphate. Normalize the results to the protein concentration of the cell lysate.
In Vivo 2-Deoxy-D-glucose-d1 Uptake Assay in Tumor Xenografts
This protocol outlines a method for measuring 2-DG-d1 uptake in a tumor xenograft model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
2-Deoxy-D-glucose-d1 (2-DG-d1) solution in sterile saline
-
Anesthetic
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Tissue homogenizer
-
Ice-cold methanol containing an internal standard
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Tumor Xenograft Establishment: Establish tumor xenografts in immunocompromised mice according to your institution's approved animal protocols.
-
Tumor Growth: Allow the tumors to grow to a desired size (e.g., 100-200 mm³).
-
(Optional) Therapeutic Intervention: If applicable, treat the mice with the therapeutic agent or vehicle control for the specified duration.
-
Fasting: Fast the mice for 4-6 hours prior to 2-DG-d1 injection to lower and stabilize blood glucose levels.
-
2-DG-d1 Administration: Administer a known dose of 2-DG-d1 (e.g., 250 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection.
-
Uptake Period: Allow the 2-DG-d1 to circulate and be taken up by the tissues for a defined period (e.g., 60 minutes).
-
Tumor Excision: Euthanize the mouse according to approved protocols and immediately excise the tumor.
-
Snap-Freezing: Snap-freeze the tumor in liquid nitrogen to quench all metabolic activity. Store at -80°C until further processing.
-
Tissue Homogenization: Weigh the frozen tumor tissue and homogenize it in a suitable volume of ice-cold buffer.
-
Metabolite Extraction: Perform protein precipitation on the tumor homogenate using ice-cold methanol containing an internal standard, as described in the in vitro protocol.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of 2-DG-d1-6-phosphate. Normalize the results to the weight of the tumor tissue.
LC-MS/MS Method for 2-DG-d1 and 2-DG-d1-6-Phosphate Quantification
This section provides a general framework for an LC-MS/MS method. Specific parameters will need to be optimized for your instrument. A method for non-deuterated 2-DG has been described and can be adapted.[8]
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of these polar analytes. A Luna 3 µm NH2 analytical column (2 × 100 mm) has been shown to be effective.[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous will be necessary to retain and elute the analytes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phosphorylated compounds.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 2-DG-d1 and 2-DG-d1-6-phosphate need to be determined by infusing the pure compounds. Based on the fragmentation of similar molecules, the following transitions can be used as a starting point for optimization:
-
2-DG-d1: The [M-H]⁻ precursor ion would be at m/z 164. The fragmentation will likely be similar to unlabeled 2-DG, so a transition to a fragment ion around m/z 85 could be monitored.
-
2-DG-d1-6-Phosphate: The [M-H]⁻ precursor ion would be at m/z 244. The loss of the phosphate group is a common fragmentation pathway, so a transition to m/z 164 could be a primary target. Another potential fragment ion to monitor would be related to the phosphate group itself (e.g., m/z 79 or 97).
-
-
Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification. ¹³C₆-2-Deoxy-D-glucose is an excellent choice as it will co-elute with 2-DG-d1 and have a distinct mass.
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 2-Deoxy-D-glucose-d1 | 164.1 | 85.1 | Negative |
| 2-Deoxy-D-glucose-d1-6-phosphate | 244.1 | 164.1 | Negative |
| ¹³C₆-2-Deoxy-D-glucose (Internal Standard) | 169.1 | 89.1 | Negative |
Note: The exact m/z values and collision energies should be optimized on your specific mass spectrometer.
Conclusion and Future Perspectives
The use of 2-Deoxy-D-glucose-d1 coupled with LC-MS/MS analysis provides a robust, sensitive, and non-radioactive method for quantifying glucose uptake in tumors. This approach enables researchers to investigate the metabolic reprogramming of cancer cells and to evaluate the efficacy of novel therapeutic agents that target cancer metabolism. The detailed protocols and an understanding of the underlying signaling pathways presented in this document will empower researchers to effectively implement this powerful technique in their studies. Future applications may include the use of 2-DG-d1 in metabolic flux analysis and as a tool for personalized medicine to predict tumor response to therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Deoxy-D-glucose-d1 (2-DG-d1) for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2-Deoxy-D-glucose-d1 (2-DG-d1) dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Deoxy-D-glucose-d1 (2-DG-d1) and how does it work in vivo?
A1: 2-Deoxy-D-glucose-d1 (2-DG-d1) is a deuterated analog of glucose. It is taken up by cells through glucose transporters. Inside the cell, it is phosphorylated by hexokinase to 2-DG-d1-6-phosphate. Unlike glucose-6-phosphate, 2-DG-d1-6-phosphate cannot be further metabolized in the glycolytic pathway, leading to its accumulation and the inhibition of glycolysis.[1][2] This disruption of glucose metabolism can induce cellular stress, including energy stress and endoplasmic reticulum (ER) stress, which can lead to various downstream effects such as cell cycle arrest, apoptosis, and sensitization to other treatments like radiation and chemotherapy.[3][4]
Q2: What are the common administration routes for 2-DG-d1 in animal models?
A2: The most common routes for administering 2-DG-d1 in animal models are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).[5][6] The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the animal model being used. Oral administration is often convenient for chronic dosing, while intravenous and intraperitoneal injections provide more rapid and direct systemic exposure.[6][7]
Q3: How do I determine the optimal starting dose for my in vivo experiment?
A3: Determining the optimal starting dose depends on your specific research question and animal model. A review of published literature for similar studies is the best starting point. For mice and rats, a wide range of doses has been used, from as low as 125 mg/kg to as high as 2000 mg/kg.[8] In some studies, doses up to 8000 mg/kg have been tested for acute toxicity.[5] For initial efficacy studies, a common starting point is in the range of 200-500 mg/kg. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific model and experimental conditions.
Q4: What are the potential side effects of 2-DG-d1 administration in vivo?
A4: Common side effects observed in animal models and human clinical trials include symptoms mimicking hypoglycemia, such as fatigue, sweating, and dizziness.[9][10] At higher doses, more significant side effects can occur, including a drop in blood pressure, decreased respiratory frequency, and hyperglycemia.[5][11] Chronic administration in rats has been associated with cardiac vacuolization and increased mortality at higher doses.[12] It is essential to closely monitor animals for any adverse effects during the experiment.
Q5: Can 2-DG-d1 be combined with other therapies?
A5: Yes, 2-DG-d1 is often used in combination with other therapies, such as chemotherapy and radiation, to enhance their anti-tumor effects.[10][13][14] The rationale is that by inhibiting glycolysis, 2-DG-d1 can sensitize cancer cells to the cytotoxic effects of these treatments. However, unexpected interactions can occur. For instance, one study showed that 2-DG suppressed the in vivo antitumor efficacy of erlotinib in a head and neck squamous cell carcinoma model.[13][14] Therefore, thorough preclinical testing is necessary when evaluating new combination therapies.
Troubleshooting Guides
Issue 1: High toxicity or mortality in the experimental group.
| Possible Cause | Troubleshooting Step |
| Dosage is too high. | Review the literature for tolerated doses in your specific animal model and strain. Perform a dose-escalation study starting with a lower dose (e.g., 50-100 mg/kg) to determine the Maximum Tolerated Dose (MTD). |
| Administration route is causing adverse effects. | Consider switching to a different administration route. For example, if intravenous injection is causing acute toxicity, oral or intraperitoneal administration might be better tolerated. |
| Animal strain is more sensitive. | Different strains of mice or rats can have varying sensitivities to drugs. If possible, test the dosage in a pilot study with a small number of animals of the specific strain you are using. |
| Underlying health issues in the animals. | Ensure that the animals are healthy and free from any underlying conditions before starting the experiment. |
Issue 2: Lack of efficacy or desired biological effect.
| Possible Cause | Troubleshooting Step |
| Dosage is too low. | Gradually increase the dose in subsequent experiments, while carefully monitoring for toxicity. Ensure the dose is within a range that has been shown to be effective in other studies. |
| Poor bioavailability with the chosen administration route. | If using oral administration, the compound may have poor absorption. Consider switching to an intraperitoneal or intravenous route to ensure systemic exposure. |
| Timing of administration is not optimal. | The timing of 2-DG-d1 administration relative to other treatments or measurements is critical. For example, when used as a radiosensitizer, it is typically given 30 minutes to an hour before irradiation.[10] Optimize the timing based on the mechanism of action and your experimental goals. |
| Metabolic differences in the tumor model. | Some tumors may be less reliant on glycolysis and therefore less sensitive to 2-DG-d1. Characterize the metabolic profile of your tumor model to ensure it is a suitable target. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in drug preparation. | Ensure that the 2-DG-d1 solution is prepared fresh for each experiment and that the concentration is accurate. |
| Inconsistent administration technique. | Standardize the administration procedure, including the volume, speed of injection, and anatomical location, to minimize variability between animals. |
| Differences in animal fasting state. | The fasting state of the animals can influence glucose metabolism and potentially the effects of 2-DG-d1. Standardize the fasting protocol for all experimental groups. |
| Circadian rhythm effects. | Biological processes, including metabolism, can vary throughout the day. Perform experiments at the same time of day to minimize the impact of circadian rhythms. |
Quantitative Data Summary
Table 1: Toxicity Data for 2-Deoxy-D-glucose in Rodents
| Animal Model | Administration Route | LD50 | Reference |
| Mice | Oral (p.o.) | >8000 mg/kg | [5] |
| Rats | Oral (p.o.) | >8000 mg/kg | [5] |
| Mice | Intravenous (i.v.) | 8000 mg/kg | [5] |
Table 2: Reported Effective Doses of 2-Deoxy-D-glucose in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Administration Route | Effective Dose Range | Observed Effects | Reference |
| Preclinical | Mice (various tumor models) | Intraperitoneal (i.p.) | 500 - 1000 mg/kg | Anti-tumor effects, sensitization to chemotherapy | [8] |
| Preclinical | Rats (anesthetized) | Intravenous (i.v.) | 250 - 1000 mg/kg | Time-dependent decrease in mean arterial blood pressure | [5] |
| Clinical Trial | Glioblastoma Multiforme Patients | Oral (p.o.) | 200 - 250 mg/kg | Well-tolerated with transient side effects, radiosensitization | [10] |
| Clinical Trial | Advanced Solid Tumor Patients | Oral (p.o.) | 63 mg/kg/day | Clinically tolerable dose in combination with docetaxel | [15][11] |
| Clinical Trial | COVID-19 Patients | Oral (p.o.) | 63 - 126 mg/kg/day | Adjunct therapy to standard of care | [11][16] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of 2-DG-d1
-
Preparation of 2-DG-d1 Solution:
-
Dissolve 2-DG-d1 in a sterile, isotonic vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
The concentration of the solution should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 5-10 mL/kg for mice).[17]
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Handling and Restraint:
-
Handle animals gently to minimize stress.
-
Use appropriate restraint methods for the chosen administration route as approved by the Institutional Animal Care and Use Committee (IACUC).[17]
-
-
Administration:
-
Oral (p.o.) Gavage: Use a proper-sized gavage needle to deliver the solution directly into the stomach.
-
Intraperitoneal (i.p.) Injection: Inject the solution into the lower abdominal quadrant, aspirating before injection to avoid administration into the bladder or intestines.[17]
-
Intravenous (i.v.) Injection: Administer the solution slowly into a suitable vein, such as the lateral tail vein in mice and rats.[17]
-
-
Post-Administration Monitoring:
-
Closely monitor the animals for any signs of distress or adverse effects, particularly within the first few hours after administration.
-
Record observations of behavior, posture, and any visible signs of toxicity.
-
Protocol 2: Measuring 2-DG-d1 Uptake in Tissues
This protocol is a conceptual outline. Specific methods for quantifying deuterated compounds would require techniques like mass spectrometry.
-
Administer 2-DG-d1: Administer a known dose of 2-DG-d1 to the animals via the desired route.
-
Tissue Collection: At a predetermined time point after administration, euthanize the animals and collect the tissues of interest (e.g., tumor, brain, muscle).
-
Tissue Homogenization: Homogenize the collected tissues in an appropriate buffer to extract metabolites.
-
Metabolite Extraction: Perform a metabolite extraction procedure (e.g., using methanol/chloroform/water) to separate the polar metabolites, including 2-DG-d1 and its phosphorylated form.
-
Quantification by Mass Spectrometry: Analyze the extracted metabolites using a mass spectrometer (e.g., LC-MS/MS) to quantify the levels of 2-DG-d1 and 2-DG-d1-6-phosphate.
-
Data Analysis: Normalize the quantified levels to the tissue weight to determine the concentration of 2-DG-d1 and its metabolite in each tissue.
Visualizations
References
- 1. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute toxicity and cardio-respiratory effects of 2-deoxy-D-glucose: a promising radio sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal administration and other modifications of the 2-deoxy-D-glucose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downstate.edu [downstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Side Effects 2DG [2dg.org]
- 10. Optimizing cancer radiotherapy with 2-deoxy-d-glucose dose escalation studies in patients with glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Chronic ingestion of 2-deoxy-D-glucose induces cardiac vacuolization and increases mortality in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Troubleshooting low signal-to-noise in deuterium metabolic imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low signal-to-noise ratio (SNR) in deuterium metabolic imaging (DMI) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to low signal-to-noise in DMI experiments?
A1: Low signal-to-noise in DMI can arise from a combination of factors, including:
-
Low natural abundance of deuterium: Although this is a key advantage for tracer studies, it also means the inherent signal is weak.
-
Low gyromagnetic ratio of deuterium: This results in a lower resonance frequency and consequently lower signal compared to protons.[1][2]
-
Physiological motion: Patient or subject movement during the scan can introduce artifacts and reduce signal quality.
-
Hardware limitations: The quality of RF coils and the magnetic field strength can significantly impact SNR.[2]
-
Sub-optimal acquisition parameters: Incorrectly set pulse sequence parameters can lead to signal loss.
-
Inefficient post-processing: The choice of data processing techniques can greatly affect the final SNR.[3]
Q2: How does the choice of the deuterated substrate affect the expected signal-to-noise ratio?
A2: The choice and enrichment of the deuterated substrate are critical. For instance, using [6,6'-2H2]-glucose is a common strategy for labeling downstream metabolites like lactate and glutamate.[2] While substrates with more deuterium labels, such as [U-2H7]-glucose, can provide a slightly higher SNR, they may also generate a more substantial deuterated water signal, which could be a confounding factor depending on the research question.[2] Careful consideration of the metabolic pathway of interest and potential label loss is necessary for optimal substrate selection.[2]
Q3: Can increasing the magnetic field strength improve my DMI signal-to-noise?
A3: Yes, higher magnetic field strengths generally lead to a better signal-to-noise ratio in DMI.[1][2] Studies have shown that the SNR for deuterium has a supralinear dependence on the magnetic field strength.[2] Moving from lower field strengths to ultra-high fields (e.g., 7T, 9.4T, or higher) can significantly enhance the detection of low-concentration deuterated metabolites.[1][2][4]
Troubleshooting Guides
Issue 1: My signal is barely distinguishable from the noise floor.
This guide provides a systematic approach to improving a very low SNR in your DMI experiments.
Troubleshooting Workflow
References
Technical Support Center: Improving Sensitivity of 2-Deoxy-D-glucose-d1 (2-DG-d1) Detection in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 2-Deoxy-D-glucose-d1 (2-DG-d1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of 2-DG-d1 by mass spectrometry challenging?
A1: The detection of 2-Deoxy-D-glucose (2-DG) and its deuterated analog, 2-DG-d1, can be challenging due to several factors. These include poor ionization efficiency in common electrospray ionization (ESI) sources, the presence of interfering endogenous metabolites with similar mass-to-charge ratios, and the polar nature of the molecule which can lead to poor retention on standard reversed-phase liquid chromatography (LC) columns.[1] One significant challenge is the presence of an endogenous compound in biological samples that mimics 2-DG, which can interfere with accurate quantification.[2]
Q2: What is a more sensitive alternative to 2-DG-d1 for mass spectrometry?
A2: Research suggests that 2-fluoro-2-deoxyglucose (2FDG) is a more suitable analog for mass spectrometry-based methods.[1][3] 2FDG exhibits better sensitivity and is less prone to interference from endogenous metabolites that can affect 2-DG detection.[1][3]
Q3: What ionization mode is best for 2-DG-d1 detection?
A3: For LC-MS analysis of 2-DG-d1, operating in negative ion mode is often preferred for detecting the deprotonated molecule [M-H]⁻.[2] However, detection of the sodium adduct [M+Na]⁺ in positive ion mode can also be a sensitive approach, particularly when using ESI.[1] The optimal mode may depend on the specific instrumentation and sample matrix.
Q4: Is derivatization necessary for 2-DG-d1 analysis?
A4: Derivatization is not always necessary for LC-MS analysis but can be essential for gas chromatography-mass spectrometry (GC-MS). For GC-MS, derivatization is required to make the polar 2-DG-d1 molecule volatile.[2] Silylation is a common derivatization technique for sugars.[4][5][6] For LC-MS, while direct analysis is possible, derivatization can improve ionization efficiency and chromatographic separation, thereby increasing sensitivity.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of 2-DG-d1.
Issue 1: Low or No Signal Intensity
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Ionization | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Consider using a different ionization source if available. For positive mode, look for the sodium adduct [M+Na]⁺, which can be more intense than the protonated molecule.[1] Adding a low concentration of sodium salt to the mobile phase can enhance the formation of this adduct. For negative mode, optimize parameters to favor the formation of the deprotonated ion [M-H]⁻.[2] |
| Suboptimal LC Conditions | Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention of the polar 2-DG-d1 molecule.[8] Optimize the mobile phase composition; for HILIC, a high organic content is typically used. Ensure the mobile phase pH is suitable for the chosen ionization mode. |
| Sample Loss During Preparation | Review the sample extraction and cleanup protocol to minimize analyte loss. Use a deuterated internal standard, such as ¹³C₆-2-DG, to normalize for recovery variations.[2] |
| Matrix Effects | Biological matrices can suppress the ionization of 2-DG-d1. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity. |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Endogenous Interference | An endogenous compound with a similar m/z to 2-DG has been reported.[2] To distinguish the analyte from this interference, ensure your chromatography provides sufficient resolution. A high-resolution mass spectrometer can also help differentiate between 2-DG-d1 and interfering species based on their exact mass.[1] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Carryover from Previous Injections | Implement a robust wash cycle between sample injections to prevent carryover. This is particularly important when analyzing samples with a wide range of concentrations. |
Issue 3: Poor Reproducibility
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to improve consistency. Ensure precise and accurate pipetting, especially for the addition of the internal standard. |
| LC System Instability | Equilibrate the LC column thoroughly before starting the analytical run. Monitor system pressure for any fluctuations that may indicate a problem with the pump or a leak. |
| Fluctuations in MS Source Conditions | Allow the mass spectrometer to stabilize before analysis. Regularly clean the ion source to prevent buildup of contaminants that can affect performance. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 2-DG-d1 in Serum
This protocol is adapted from a method developed for 2-DG and can be applied to 2-DG-d1 with the appropriate mass transitions.[2]
1. Sample Preparation (Protein Precipitation): a. To 5 µL of serum, add 5 µL of an internal standard working solution (e.g., ¹³C₆-2-DG). b. Add 40 µL of a 50:50 (v/v) acetonitrile/methanol solution to precipitate proteins. c. Vortex the mixture thoroughly. d. Centrifuge at 8765 x g for 10 minutes at 4°C. e. Transfer the supernatant to an HPLC vial for analysis.
2. LC Parameters:
-
Column: Luna 3 µm NH2, 100 x 2.0 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 17% Mobile Phase A and 83% Mobile Phase B
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
3. MS/MS Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
MRM Transition for 2-DG: m/z 163 → 85
-
MRM Transition for 2-DG-d1 (anticipated): m/z 164 → 85 or other appropriate fragment
-
Internal Standard (¹³C₆-2-DG) Transition: m/z 169 → 89
Protocol 2: GC-MS Analysis of 2-DG-d1 via Silylation (General Procedure)
This is a general protocol for the silylation of sugars and can be adapted for 2-DG-d1.[4][6]
1. Derivatization (Two-Step Oximation and Silylation): a. To a dried sample containing 2-DG-d1, add 200 µL of a 40 mg/mL solution of ethoxylamine hydrochloride (EtOx) in pyridine. b. Heat the mixture at 70°C for 30 minutes. c. Cool the sample to room temperature. d. Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). e. Heat again at 70°C for 30 minutes. f. The sample is now ready for GC-MS analysis.
2. GC-MS Parameters (Example):
-
Column: DB-5ms (or similar)
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
MS Scan Range: m/z 50-600
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for related analytes, which can serve as a benchmark for optimizing 2-DG-d1 detection.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| 2-fluoro-2-deoxyglucose (2FDG) | LC-HRMS | Water/Biological Matrix | 81.4 fmol | - | [1] |
| 2-fluoro-2-deoxyglucose-6-phosphate (2FDG-6-P) | LC-HRMS | Water/Biological Matrix | 48.8 fmol | - | [1] |
| 2-Deoxy-D-glucose (2DG) | HPLC-ELSD | - | 20 ng | - | [8] |
| 2-Deoxy-D-glucose (2DG) | HPLC-MS/MS | Serum | 2.5 ng/mL | 10 ng/mL | [2] |
Visualizations
Caption: LC-MS/MS workflow for 2-DG-d1 analysis in serum.
Caption: Troubleshooting logic for low signal intensity of 2-DG-d1.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of glucose and 2-deoxyglucose for transition metal complexation: substitution reactions with organometallic 99mTc and Re precursors and fundamental NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Addressing Potential Toxicity of High-Dose 2-Deoxy-D-glucose (2-DG)
This technical support guide is intended for researchers, scientists, and drug development professionals working with high-dose 2-Deoxy-D-glucose (2-DG). It provides troubleshooting advice, frequently asked questions (FAQs), quantitative toxicity data, and detailed experimental protocols to help navigate potential challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are answers to common questions and issues that may arise during experiments with high-dose 2-DG.
Q1: I'm observing significant cytotoxicity in my control (non-cancerous) cell line at a 2-DG concentration that is reported to be selective for cancer cells. What could be the cause?
A1: Several factors could contribute to this observation:
-
High Glycolytic Rate in Control Cells: Some non-cancerous cell lines, particularly rapidly dividing ones, may still have a relatively high rate of glycolysis, making them more susceptible to 2-DG than expected. It is crucial to characterize the baseline metabolic rate of your specific control cell line.
-
Inhibition of N-linked Glycosylation: At higher concentrations or under normoxic conditions, 2-DG's toxicity can stem from its interference with N-linked glycosylation, a critical process for protein folding and function in all cell types.[1][2][3] This can lead to endoplasmic reticulum (ER) stress and apoptosis, independent of the cell's reliance on glycolysis.
-
Experimental Conditions: The glucose concentration in your culture medium is a critical variable. High-dose 2-DG must compete with glucose for cellular uptake.[4] If your medium has low glucose levels, the cytotoxic effects of 2-DG will be potentiated, affecting both cancer and non-cancerous cells more profoundly.
Troubleshooting Steps:
-
Characterize Cell Line Metabolism: Perform a baseline metabolic analysis (e.g., a Seahorse assay) to determine the glycolytic rate of your control cells.
-
Titrate 2-DG Concentration: Perform a dose-response curve for your specific control cell line to determine its IC50 value.
-
Adjust Glucose in Media: Ensure your media contains a physiological concentration of glucose (typically 5-10 mM). Consider increasing the glucose concentration to see if it mitigates the toxicity in your control cells, which would suggest a competitive inhibition mechanism.
-
Assess ER Stress Markers: Use western blotting to check for upregulation of ER stress markers (e.g., CHOP, BiP) to determine if inhibition of glycosylation is the primary toxicity mechanism.
Q2: My in vivo animal study using high-dose 2-DG is showing unexpected mortality and side effects like lethargy and seizures. How can I manage this?
A2: High systemic doses of 2-DG can induce significant side effects, primarily due to glucoprivation in the central nervous system (CNS), as the brain relies heavily on glucose for energy.[5]
-
CNS Toxicity: Neurological effects, including seizures and death, are the limiting toxicities observed in animal models at high doses.[6]
-
Cardiotoxicity: Chronic or high-dose administration of 2-DG has been shown to induce cardiac vacuolization and increase mortality in rats.[7] At high doses, it can also cause a drop in blood pressure and decrease respiratory frequency.[8][9]
-
Hypoglycemia-like Symptoms: Even in the absence of true hypoglycemia, 2-DG can induce symptoms like sweating, fatigue, and dizziness.[4][10]
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to lower the 2-DG dose. A clinically tolerable dose in humans has been established at around 63 mg/kg/day.[3][11]
-
Route of Administration: Oral administration has a higher LD50 (is less toxic) than intravenous administration.[5][8] Consider the route of administration in your experimental design.
-
Dietary Intervention: A ketogenic diet has been shown to reduce the sedative effects of 2-DG and significantly increase the maximum tolerated dose in mice.[12] This is because ketone bodies can serve as an alternative energy source for the brain.
-
Monitor Vital Signs: If feasible within your experimental protocol, monitor cardiovascular and respiratory parameters in treated animals.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of key organs, particularly the heart and brain, to identify any treatment-related toxicities.
Q3: There is significant variability in the cytotoxic effect of 2-DG between different cancer cell lines in my panel. Why is this happening?
A3: The sensitivity of cancer cells to 2-DG is highly heterogeneous and depends on several factors:
-
Metabolic Phenotype: Cancer cells with a stronger reliance on glycolysis (the "Warburg effect") are generally more sensitive to 2-DG.[4] However, some cancer cells can adapt by using alternative energy sources like fatty acids or amino acids, especially in normoxic conditions.[4]
-
Hypoxia: Hypoxic tumor cells are more dependent on glycolysis for ATP production, which can increase their sensitivity to 2-DG.[1][4]
-
Expression of Glucose Transporters and Hexokinase: Higher expression of glucose transporters (GLUTs) and hexokinase, the enzyme that phosphorylates 2-DG, leads to greater uptake and intracellular trapping of 2-DG-6-phosphate, enhancing its inhibitory effect.[4][10]
-
Resistance Mechanisms: Some cells can develop resistance by upregulating phosphatases (like DOG1 and DOG2 in yeast) that dephosphorylate and detoxify 2-DG-6-phosphate.[13]
Troubleshooting Steps:
-
Correlate with Glycolytic Rate: Measure the extracellular acidification rate (ECAR) for each cell line to see if sensitivity to 2-DG correlates with their glycolytic activity.
-
Assess under Hypoxia: Compare the cytotoxicity of 2-DG under both normoxic and hypoxic conditions. You may observe increased sensitivity in hypoxia.
-
Analyze Protein Expression: Use western blotting or proteomics to quantify the expression levels of GLUT1 and Hexokinase II across your cell line panel.
-
Combination Therapy: Consider combining 2-DG with other agents. For example, in highly glycolytic tumors with high HIF-1α activity, combining 2-DG with a HIF-1α inhibitor could restore sensitivity.[10]
Quantitative Data on 2-DG Toxicity
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Animal Toxicity Studies (LD50)
| Species | Route of Administration | LD50 | Observed Side Effects / Notes | Reference |
| Mice | Oral (p.o.) | >8000 mg/kg | No deaths observed at this dose. Animals appeared less active. | [5][8] |
| Rats | Oral (p.o.) | >8000 mg/kg | No deaths observed at this dose. | [5][8] |
| Mice | Intravenous (i.v.) | 8000 mg/kg | Death occurred within 6 hours. | [5][8] |
| Mice | Intraperitoneal (i.p.) | 8 g/kg (8000 mg/kg) | Lethal for 50% of mice on a standard diet, but 0% on a ketogenic diet. | [12] |
Table 2: In Vitro Cytotoxicity of 2-DG (IC50 Values)
| Cell Line | Cancer Type | Oxygen Condition | IC50 Concentration | Exposure Time | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | Normoxia | 0.22 mM | 48 hours | [14] |
| CEM-C7-14 | Acute Lymphoblastic Leukemia | Normoxia | 2.70 mM | 48 hours | [14] |
| SkBr3 | Breast Cancer | Not Specified | 4 mM (for 50% decrease in clonogenicity) | 4 hours | [15] |
| Pancreatic Cancer Cells (BXPC-3, CFPAC-1, PANC-1) | Pancreatic Cancer | Not Specified | Dose-dependent inhibition observed up to 10 mM | 48 hours | [16] |
| U87 | Glioblastoma | Not Specified | IC50 range of 1-10 mM | Not Specified | [4] |
Table 3: Clinically Observed Side Effects of 2-DG
| Dose | Frequency | Side Effect | Notes | Reference |
| 63 mg/kg/day | Most Common | Fatigue, sweating, dizziness, nausea | Mimics symptoms of hypoglycemia. | [4][10][11] |
| 63-88 mg/kg | 100% of patients | Reversible hyperglycemia | [11] | |
| 63-88 mg/kg | 22% of patients | Reversible Grade 3 QTc prolongation | A potential cardiotoxicity concern. | [11] |
| 63-88 mg/kg | 6% of patients | Gastrointestinal bleeding | [11] | |
| <30 mg/kg/day | Recommended for long-term use | Generally well-tolerated | Higher doses may lead to side effects with chronic use. | [17] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from methodologies used in studies evaluating 2-DG's effect on cell viability.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well in quadruplicate. Allow cells to adhere for 24 hours.
-
Treatment: Prepare fresh experimental media containing a range of 2-DG concentrations (e.g., 0.2 mM to 10 mM). Remove the old media from the wells and add 100 µL of the 2-DG-containing media or control media.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully discard the media from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on a shaker for 5 minutes to ensure complete dissolution. Read the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis via Caspase-3 Activity
This protocol outlines a general method for detecting apoptosis, a mechanism of cell death induced by 2-DG.[15]
-
Cell Treatment: Culture cells in appropriate plates or flasks and treat with the desired concentration of 2-DG for a specified time (e.g., 48 hours). Include a positive control (e.g., staurosporine) and a negative (untreated) control.
-
Cell Lysis: Harvest the cells (including floating cells in the media) and wash with cold PBS. Lyse the cells using a commercially available lysis buffer designed for caspase activity assays.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein lysate from each sample to wells containing the assay buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., DEVD-AFC or DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence/Absorbance Reading: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (405 nm) using a plate reader.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.
Visualizations: Pathways and Workflows
Diagram 1: Mechanism of 2-DG Action
Caption: 2-DG competitively inhibits glucose uptake and glycolysis, leading to ATP depletion and ER stress.
Diagram 2: Experimental Workflow for In Vitro Toxicity
Caption: A standard workflow for assessing the dose-dependent cytotoxicity of 2-DG in cell culture.
Diagram 3: Dose-Toxicity Relationship
References
- 1. Differential toxic mechanisms of 2-deoxy-D-glucose versus 2-fluorodeoxy-D-glucose in hypoxic and normoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular toxicity of the metabolic inhibitor 2-deoxyglucose and associated resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chronic ingestion of 2-deoxy-D-glucose induces cardiac vacuolization and increases mortality in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute toxicity and cardio-respiratory effects of 2-deoxy-D-glucose: a promising radio sensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rescue of 2-Deoxyglucose Side Effects by Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and Side Effects 2DG [2dg.org]
Sample preparation techniques for 2-Deoxy-D-glucose-d1 analysis
Welcome to the technical support center for the analysis of 2-Deoxy-D-glucose-d1 (2-DG-d1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for 2-DG-d1 analysis?
A1: The most common analytical methods for 2-DG-d1 analysis are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the sample matrix, required sensitivity, and the specific research question.
Q2: Why is derivatization necessary for GC-MS analysis of 2-DG-d1?
A2: 2-DG-d1, like other sugars, is a polar and non-volatile molecule. Derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1][2] Common derivatization techniques include silylation or acetylation.[3]
Q3: What are matrix effects and how can they be minimized in LC-MS analysis?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix, leading to ion suppression or enhancement.[4][5][6][7] This can negatively impact the accuracy and reproducibility of the analysis.[5] To minimize matrix effects, it is crucial to implement effective sample cleanup procedures such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6][8] The use of a stable isotope-labeled internal standard, similar in chemical properties to 2-DG-d1, can also help to compensate for matrix effects.[7]
Q4: What are the key considerations for preparing samples for NMR analysis?
A4: For NMR analysis, sample purity and concentration are critical. Samples must be free of particulate matter to ensure good spectral resolution.[9][10] The sample should be dissolved in a suitable deuterated solvent to the appropriate concentration, typically in the range of 0.3-0.5 mM for larger molecules and 2-5 mM for smaller molecules like 2-DG-d1.[11][12] The sample volume should be sufficient to cover the detection region of the NMR tube, usually around 0.6-1.0 mL.[10][12]
Troubleshooting Guide
Encountering issues during sample preparation is common. This guide provides solutions to some of the most frequent problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and protocol. Consider using a stronger extraction solvent or a multi-step extraction process. For solid tissues, ensure complete homogenization. |
| Degradation of the analyte during sample processing. | Keep samples on ice and minimize the time between collection and analysis.[13] Use of protease inhibitors for plasma or serum samples can be beneficial.[14] | |
| Poor Chromatographic Peak Shape (Tailing, Splitting) | Column contamination or a partially plugged frit.[15] | Filter all samples and standards before injection.[15] Use an in-line filter to protect the column.[15] Regularly flush the column with appropriate solvents.[15] |
| Injection of a solvent stronger than the mobile phase.[15] | Ensure the injection solvent is compatible with and ideally weaker than the initial mobile phase. | |
| Secondary interactions between the analyte and the stationary phase.[15] | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. | |
| High Signal Variability between Replicates | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples. Use calibrated pipettes and automated sample handlers where possible. |
| Presence of matrix effects in LC-MS.[4] | Implement a robust sample cleanup method (e.g., SPE) to remove interfering matrix components.[6] Utilize a suitable internal standard. | |
| No or Low Signal in GC-MS | Incomplete derivatization. | Optimize derivatization conditions (reagent, temperature, and time).[1] Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction. |
| Analyte degradation in the injector port. | Ensure the GC inlet temperature is appropriate for the derivatized analyte and not excessively high. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies for the analysis of 2-deoxy-D-glucose and related compounds, which can serve as a reference for method development and validation.
| Parameter | Method | Matrix | Value | Reference |
| Recovery | LC-ELSD | - | 99.5 ± 0.7% for 2-DG | |
| Limit of Detection (LOD) | LC-ELSD | - | 20 ng for D-Glucal, 15 ng for D-Glucose | |
| Limit of Quantitation (LOQ) | LC-ELSD | - | 1% of product concentration for D-Glucal, 0.8% for D-Glucose | |
| Linear Range | LC-ELSD | - | 250-750 µg/mL for 2-DG | |
| Accuracy | UHPLC/MS/MS | Urine, Whole Blood, Plasma, Oral Fluid | Within 2-3% of expected for standard curve points | [5] |
| Precision | UHPLC/MS/MS | Urine, Whole Blood, Plasma, Oral Fluid | Average of 3% for QC samples | [5] |
Experimental Protocols
Protocol 1: Extraction of 2-DG-d1 from Plasma/Serum for LC-MS Analysis
This protocol describes a general procedure for the extraction of polar metabolites, including 2-DG-d1, from plasma or serum.
Materials:
-
Plasma or serum samples
-
Ice-cold 100% Methanol
-
Ice-cold Water (LC-MS grade)
-
Chloroform
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and high speeds
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a new microcentrifuge tube, add 400 µL of ice-cold methanol.
-
Add 50 µL of the thawed plasma/serum sample to the methanol.
-
Vortex the mixture for 10 seconds.
-
Incubate the samples at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To the supernatant, add 400 µL of chloroform and 300 µL of ice-cold water.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at maximum speed for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous layer, which contains the polar metabolites including 2-DG-d1, and transfer it to a new tube for analysis.
Protocol 2: Derivatization of 2-DG-d1 for GC-MS Analysis
This protocol outlines a two-step derivatization process involving methoxyamination followed by silylation.
Materials:
-
Dried sample extract containing 2-DG-d1
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract containing 2-DG-d1 is completely dry. This can be achieved using a speed vacuum concentrator or a stream of nitrogen gas.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Vortex for 1 minute and then incubate at room temperature for 24 hours to protect the carbonyl groups.
-
Add 80 µL of MSTFA with 1% TMCS to the sample.
-
Vortex for 1 minute and then incubate at a high temperature (e.g., 70°C) for 2 hours to silylate the hydroxyl groups.[1]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
Visualizations
Caption: Figure 1. General workflow for 2-DG-d1 analysis.
References
- 1. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. nmr-bio.com [nmr-bio.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Quantitative 2-Deoxy-D-glucose-d1 (2-DG-d1) Tracing
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful implementation of quantitative 2-Deoxy-D-glucose-d1 (2-DG-d1) tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Deoxy-D-glucose-d1 (2-DG-d1) and how does it work as a tracer? A1: 2-Deoxy-D-glucose-d1 (2-DG-d1) is a stable isotope-labeled analog of glucose. In 2-DG, the hydroxyl group at the second carbon is replaced by hydrogen, and in the d1 version, one of the hydrogen atoms is replaced by its stable isotope, deuterium.[1][2] Like glucose, 2-DG-d1 is taken up by cells via glucose transporters (GLUTs).[3][4] Inside the cell, the enzyme hexokinase phosphorylates it to form 2-DG-d1-6-phosphate (2-DG-d1-6P). Because 2-DG-d1-6P lacks the 2-hydroxyl group, it cannot be further metabolized by phosphoglucose isomerase in the glycolysis pathway.[2] This leads to its intracellular accumulation, making it an excellent tracer for measuring glucose uptake and the rate of hexokinase activity.[5][6]
Q2: Why use a stable isotope-labeled tracer like 2-DG-d1 instead of a radiolabeled one? A2: Using stable isotope-labeled tracers like 2-DG-d1 with mass spectrometry offers several advantages over radiolabeled tracers. It avoids the safety and disposal issues associated with radioactive materials. Furthermore, modern high-resolution mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, allowing for precise quantification and the ability to distinguish the tracer from endogenous metabolites.[7][8] This methodology is ideal for detailed metabolic flux analysis.[9]
Q3: What are the primary applications of 2-DG-d1 tracing? A3: 2-DG-d1 tracing is primarily used to quantify glucose uptake in various biological systems. It is widely applied in cancer research to study the Warburg effect (aerobic glycolysis) in tumor cells, which exhibit high glucose uptake.[6][10] It is also used in neuroscience to measure glucose metabolism in different brain regions, in immunology to understand the metabolic requirements of immune cells, and in drug development to assess the impact of therapeutic agents on glucose metabolism.[11][12]
Q4: Can 2-DG-d1 be toxic to cells? A4: At high concentrations, 2-DG can be toxic. By inhibiting glycolysis, it leads to the depletion of cellular ATP, which can induce apoptosis (cell death) and other stress responses like autophagy and increased production of reactive oxygen species.[12] However, the concentrations and durations used for typical tracing experiments are generally optimized to minimize cytotoxicity while achieving sufficient signal for detection. It is crucial to determine the optimal, non-toxic tracer concentration for your specific cell type or model system.
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the key processes involved in a 2-DG-d1 tracing experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxyglucose and hydroxychloroquine HPLC-MS-MS analytical methods and pharmacokinetic interactions after oral co-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Optimal design of isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-formyl-ctp.com [5-formyl-ctp.com]
- 12. selleckchem.com [selleckchem.com]
How to correct for background deuterium levels in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterium labeling experiments. Find answers to common issues related to background deuterium levels and learn how to correct for them in your analyses.
Frequently Asked Questions (FAQs)
Q1: What is the natural abundance of deuterium, and why is it important to correct for it?
The natural abundance of deuterium (²H or D) is approximately 0.015%.[1] This means that in any biological sample, a small fraction of hydrogen atoms will naturally be deuterium. In sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, this natural background can contribute to the signal of deuterated analytes, leading to an overestimation of deuterium incorporation from a labeled tracer.[2] Therefore, correcting for the natural abundance of all relevant isotopes (not just deuterium) is crucial for accurate quantification of isotopic enrichment.[2]
Q2: What are the common sources of background deuterium in an experiment?
Besides the natural abundance in the samples themselves, background deuterium can be introduced from various sources, including:
-
Solvents: Solvents used for sample preparation and analysis, even if not intentionally deuterated, will contain deuterium at its natural abundance.[3]
-
Reagents: Any hydrogen-containing reagents can contribute to the background deuterium pool.
-
Contamination: Contamination from previously run, highly enriched samples can be a source of background in both MS and NMR instruments.
Q3: How does the presence of background deuterium affect my experimental results?
Uncorrected background deuterium can lead to several issues:
-
Inaccurate Quantification: The primary issue is the overestimation of the amount of deuterium incorporated from the tracer, leading to incorrect calculations of synthesis rates, metabolic fluxes, or drug metabolism.[2]
-
Reduced Sensitivity: High background can mask small but significant changes in deuterium enrichment, reducing the sensitivity of the experiment.
Troubleshooting Guides
Issue 1: High background deuterium signal in unlabeled control samples.
Possible Causes:
-
Contamination of the mass spectrometer or NMR spectrometer from a previous highly enriched sample.
-
Contamination of solvents or reagents with deuterated compounds.
-
Incorrect data processing that does not adequately subtract the natural abundance background.
Troubleshooting Steps:
-
Instrument Cleaning: Run several blank injections with non-deuterated solvents to wash the instrument and reduce carryover.
-
Solvent and Reagent Check: Analyze your solvents and key reagents alone to determine their baseline deuterium signal.
-
Data Re-analysis: Ensure your data analysis workflow includes a robust natural abundance correction algorithm.[2]
Issue 2: Inconsistent deuterium enrichment values across replicates.
Possible Causes:
-
Variable background deuterium levels in different sample preparations.
-
Inconsistent sample handling and preparation leading to variable back-exchange.
-
Instrument instability.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all sample preparation steps are performed consistently across all replicates.
-
Control for Back-Exchange: Minimize the time samples are exposed to protonated solvents after quenching the labeling reaction. Use chilled reversed-phase UHPLC systems for separation to reduce back-exchange.[4]
-
Instrument Performance Check: Run a standard with a known deuterium enrichment to verify instrument stability and performance.
Experimental Protocols and Data
Natural Abundance of Relevant Isotopes
For accurate correction, it is essential to consider the natural abundance of all isotopes that can contribute to the mass isotopologue distribution of the analyte.
| Isotope | Natural Abundance (%) |
| ¹H | 99.985 |
| ²H | 0.015[1] |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
This data is essential for the correction matrix method.[2]
Protocol 1: Natural Abundance Correction using an Unlabeled Control
This method involves analyzing an unlabeled biological sample that has not been exposed to the deuterium tracer but has undergone the same sample preparation steps.
Methodology:
-
Prepare Samples: Culture cells, grow organisms, or prepare tissue samples in the absence of any deuterium-labeled tracer. This will serve as your unlabeled control.
-
Sample Extraction and Derivatization: Process the unlabeled control samples using the exact same protocol as your labeled samples.
-
LC-MS or NMR Analysis: Analyze the unlabeled control samples using the same instrument and method as the labeled samples.
-
Determine Background Isotope Distribution: Measure the mass isotopologue distribution (MID) for the analyte of interest in the unlabeled control. This represents the natural abundance background.
-
Correction: Subtract the measured background MID from the MID of the labeled samples. This can be done using various software packages or custom scripts that implement correction algorithms.[2]
Protocol 2: Correction Matrix Method
This is a computational approach that uses the known natural abundances of all relevant isotopes to calculate and remove the background contribution.[2]
Methodology:
-
Define Elemental Composition: Determine the elemental formula of the analyte of interest (e.g., CₓHᵧNₐOᵦ).
-
Construct Correction Matrix: Create a correction matrix based on the natural abundance of the isotopes for each element in the analyte.[2] This matrix mathematically describes the contribution of natural isotopes to the observed mass spectrum.
-
Measure Mass Isotopologue Distribution: Analyze your labeled samples by mass spectrometry to obtain the raw mass isotopologue distribution.
-
Apply Correction: Use the inverse of the correction matrix to mathematically subtract the contribution of natural abundance isotopes from the raw data, yielding the true enrichment from the tracer.[2]
Visualizations
Caption: Workflow for correcting for background deuterium levels.
Caption: Key factors for accurate deuterium quantification.
References
- 1. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 2-Deoxy-D-glucose-d1 vs. FDG-PET for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
The quest for precise and effective tumor imaging modalities is a cornerstone of oncological research and clinical practice. While [¹⁸F]fluorodeoxyglucose positron emission tomography (FDG-PET) has long been the gold standard for imaging tumor metabolism, emerging techniques are offering new possibilities. This guide provides a detailed, objective comparison between the established FDG-PET and an innovative, non-ionizing approach using deuterated 2-Deoxy-D-glucose (2-DG-d1), imaged via Deuterium Metabolic Imaging (DMI). This comparison is based on available preclinical and conceptual data, offering insights into their respective mechanisms, performance, and experimental considerations.
I. Principles and Mechanisms of Action
Both FDG and 2-DG are glucose analogs that are preferentially taken up by cancer cells due to their heightened metabolic activity, a phenomenon known as the Warburg effect. However, the imaging principles and subsequent cellular fates of these molecules differ significantly.
[¹⁸F]FDG-PET: This technique utilizes 2-deoxy-2-[¹⁸F]fluoro-D-glucose, a glucose molecule where a hydroxyl group at the C-2 position is replaced by the positron-emitting radioisotope fluorine-18. Once transported into the cell by glucose transporters (GLUTs), FDG is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell. The accumulation of [¹⁸F]FDG-6-phosphate is then detected by a PET scanner, which captures the gamma rays produced upon positron annihilation. The resulting image provides a map of glucose uptake, highlighting metabolically active regions, such as tumors.
2-Deoxy-D-glucose-d1 (2-DG-d1) DMI: Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI)-based technique that uses a stable, non-radioactive isotope of hydrogen, deuterium (²H). In this context, 2-Deoxy-D-glucose-d1 (or more commonly researched, 2-Deoxy-2-[²H₂]-d-glucose, 2-DG-d2) is administered. Similar to FDG, 2-DG-d1 is transported into cancer cells and phosphorylated by hexokinase. The deuterium label allows for the detection and mapping of 2-DG-d1 and its metabolites using specialized MRI sequences. This technique offers the potential to not only visualize glucose uptake but also to probe downstream metabolic pathways without the use of ionizing radiation.[1][2][3]
II. Comparative Performance
Direct quantitative comparisons from head-to-head preclinical studies are emerging. This section summarizes the known performance characteristics of each modality.
| Feature | FDG-PET | 2-Deoxy-D-glucose-d1 (DMI) |
| Imaging Principle | Detection of gamma rays from positron annihilation of ¹⁸F. | Magnetic resonance imaging of deuterium nuclei. |
| Radiation Exposure | Yes (ionizing radiation from ¹⁸F). | No (non-ionizing). |
| Spatial Resolution | Typically 4-6 mm for clinical scanners, ~1-2 mm for preclinical scanners. | Generally lower than PET, reported as ~3.3 mL at 3T, with ongoing efforts to improve.[4][5][6] |
| Temporal Resolution | Static images are common, though dynamic imaging is possible. | Capable of dynamic imaging to track metabolic fluxes. |
| Quantitative Metrics | Standardized Uptake Value (SUV), Tumor-to-Background Ratio (TBR). | Signal intensity, metabolic ratios (e.g., Lactate/Glutamate).[4] |
| Metabolic Information | Primarily glucose uptake and trapping. | Glucose uptake and downstream metabolism (e.g., glycolysis).[1][7] |
Quantitative Data from Preclinical Studies
While a single study directly comparing optimized 2-DG-d1 DMI and FDG-PET with all the below metrics is not yet available in published literature, we can compile representative data from separate preclinical studies to provide a comparative overview.
Tumor-to-Background Ratio (TBR)
| Imaging Modality | Tumor Model | TBR (Mean ± SD) | Reference |
| FDG-PET | High-grade glioma | 7.4 ± 3.6 (delayed scan) | [8] |
| FDG-PET | High-grade glioma | 4.9 ± 1.9 (base scan) | [8] |
| DMI | Rat glioma model | Higher lactate/glutamine ratio in tumors compared to normal brain tissue, indicating metabolic differences. | [7] |
Note: Direct numerical comparison of TBR is challenging due to differences in experimental design and quantification methods. The lactate/glutamine ratio in DMI provides a measure of metabolic reprogramming in tumors.
III. Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative preclinical experimental protocols for both FDG-PET and 2-DG-d1 DMI.
A. Preclinical FDG-PET Imaging Protocol for Tumor Models
This protocol is a synthesis of common practices in preclinical oncology research.
-
Animal Preparation:
-
Mice (e.g., BALB/c nude) are implanted with tumor cells (e.g., subcutaneous injection of human cancer cell line).
-
Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Animals are fasted for 6-12 hours prior to imaging to reduce background glucose levels.
-
Anesthesia is induced and maintained throughout the procedure (e.g., isoflurane). Body temperature is maintained using a heating pad.
-
-
Radiotracer Administration:
-
[¹⁸F]FDG is administered via tail vein injection.
-
The typical dose for mice is 5-10 MBq (135-270 µCi).
-
-
Uptake Period:
-
A 60-minute uptake period is allowed for the biodistribution and accumulation of [¹⁸F]FDG.
-
During this period, the animal is kept under anesthesia and its temperature is maintained.
-
-
PET/CT Imaging:
-
The animal is positioned in the scanner.
-
A CT scan is performed for anatomical reference and attenuation correction.
-
A static PET scan is acquired for 10-15 minutes.
-
-
Data Analysis:
-
Images are reconstructed using appropriate algorithms (e.g., OSEM3D).
-
Regions of Interest (ROIs) are drawn around the tumor and background tissues (e.g., muscle).
-
The Standardized Uptake Value (SUV) and Tumor-to-Background Ratio (TBR) are calculated.
-
B. Preclinical 2-Deoxy-D-glucose-d1 (DMI) Protocol for Tumor Models
This protocol is based on emerging methodologies for deuterium metabolic imaging.
-
Animal Preparation:
-
Similar to the FDG-PET protocol, mice with established tumors are used.
-
Fasting for 6-12 hours is recommended.
-
Anesthesia is induced and maintained.
-
-
Probe Administration:
-
A sterile solution of 2-Deoxy-D-glucose-d1 (or 2-DG-d2) is administered, typically via intravenous or intraperitoneal injection.
-
The dosage will vary depending on the specific study design and the sensitivity of the MRI system.
-
-
Imaging:
-
The animal is placed in an MRI scanner equipped with a deuterium-capable coil.
-
Anatomical proton (¹H) images are acquired for localization.
-
Deuterium (²H) spectroscopic imaging is performed to detect the signal from 2-DG-d1 and its metabolites. This may involve specialized pulse sequences to suppress the natural abundance deuterium signal from water.
-
Dynamic acquisitions can be performed to track the metabolic conversion of the deuterated substrate.
-
-
Data Analysis:
-
The deuterium spectra are processed to identify and quantify the signals from 2-DG-d1 and its metabolic products (e.g., deuterated lactate).
-
Metabolic maps are generated to visualize the spatial distribution of these compounds.
-
Quantitative analysis may include calculating the ratio of metabolite signals (e.g., lactate to glucose) to assess metabolic activity.
-
IV. Signaling Pathways and Experimental Workflows
A. Cellular Uptake and Metabolism of FDG and 2-DG-d1
The initial steps of cellular uptake and metabolism are identical for both FDG and 2-DG-d1, mirroring that of glucose.
Caption: Cellular uptake and initial metabolism of glucose and its analogs.
B. Experimental Workflow Comparison
The following diagram illustrates the key steps in conducting a preclinical tumor imaging study using FDG-PET versus 2-DG-d1 DMI.
Caption: Comparative experimental workflows for FDG-PET and 2-DG-d1 DMI.
C. Logical Relationship of Imaging Data to Biological Processes
This diagram outlines how the signals from each imaging modality relate to the underlying biological processes in the tumor.
Caption: Relationship between biological processes and imaging signals.
V. Conclusion and Future Perspectives
FDG-PET remains the clinical standard for metabolic tumor imaging due to its high sensitivity and established quantitative methods. Its primary limitation is the use of ionizing radiation. 2-Deoxy-D-glucose-d1, imaged via DMI, presents a compelling non-ionizing alternative that offers the potential to probe not just glucose uptake but also downstream metabolic pathways.
The major challenge for the clinical translation of DMI is its currently lower spatial resolution compared to PET.[4][5] However, ongoing advancements in MRI hardware, such as higher field strengths, and sophisticated image processing techniques are actively addressing this limitation.[6][9]
For researchers and drug development professionals, 2-DG-d1 DMI offers a powerful preclinical tool to study tumor metabolism and the effects of novel therapies in a non-invasive and longitudinal manner. As the technology matures, it holds the promise of becoming a valuable clinical tool, complementing or in some cases, providing an alternative to FDG-PET for the diagnosis, staging, and treatment monitoring of cancer.
References
- 1. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative | Semantic Scholar [semanticscholar.org]
- 4. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archive.ismrm.org [archive.ismrm.org]
- 7. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of dual-time point 18F-FDG PET/CT tumor-to-background ratio, intraoperative 5-aminolevulinic acid fluorescence scale, and Ki-67 index in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [2309.04100] Preserved Edge Convolutional Neural Network for Sensitivity Enhancement of Deuterium Metabolic Imaging (DMI) [arxiv.org]
A Head-to-Head Comparison: 2-Deoxy-D-glucose-d1 and 13C-glucose for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two commonly used tracers, 2-Deoxy-D-glucose-d1 (2-DG-d1) and 13C-glucose, offering a comprehensive overview of their mechanisms, applications, and practical considerations to inform your experimental design.
At the heart of metabolic research lies the quest to understand the intricate network of biochemical reactions that sustain life. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of these reactions, providing a dynamic snapshot of cellular metabolism. The selection of an appropriate isotopic tracer is paramount for the success of MFA studies. This guide will delve into a detailed comparison of 2-Deoxy-D-glucose-d1 and the more conventional 13C-glucose, presenting their respective strengths and limitations, supported by experimental data and protocols.
Principle of a Metabolic Tracer
The fundamental principle behind isotopic tracers in metabolic flux analysis is the introduction of a labeled substrate into a biological system. As the cells metabolize this substrate, the isotope becomes incorporated into various downstream metabolites. By tracking the distribution and abundance of the isotope in these metabolites, researchers can infer the activity of different metabolic pathways.[1] This information is crucial for understanding cellular physiology in both healthy and diseased states, and for identifying potential therapeutic targets.[2]
At a Glance: 2-DG-d1 vs. 13C-glucose
| Feature | 2-Deoxy-D-glucose-d1 (2-DG-d1) | 13C-glucose |
| Mechanism of Action | Glucose analog, competitive inhibitor of glycolysis.[3] | Natural glucose isomer with a stable isotope of carbon.[4] |
| Primary Measurement | Rate of glucose uptake and glycolysis inhibition.[5] | Rate of glucose catabolism through various pathways.[4] |
| Metabolic Fate | Phosphorylated to 2-DG-6-phosphate, which accumulates.[6] | Metabolized through glycolysis, pentose phosphate pathway, TCA cycle, etc.[7] |
| Key Application | Measuring glucose uptake, studying glycolytic inhibition.[8] | Quantifying fluxes through central carbon metabolism.[9][10] |
| Analytical Techniques | Mass Spectrometry, NMR Spectroscopy. | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy.[7] |
| Advantages | Direct measure of glucose transport, simpler data analysis. | Provides a comprehensive map of metabolic fluxes.[1] |
| Limitations | Does not provide information on downstream metabolic pathways.[6] | Complex data analysis and modeling required.[10] |
Delving Deeper: A Comparative Analysis
2-Deoxy-D-glucose-d1 (2-DG-d1): A Probe for Glucose Uptake
2-Deoxy-D-glucose is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen.[3] The deuterated form, 2-DG-d1, is used as a stable isotope tracer. Its mechanism of action lies in its ability to be taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and therefore accumulates within the cell.[6] This accumulation is proportional to the rate of glucose uptake, making 2-DG-d1 a valuable tool for specifically measuring this initial step of glucose metabolism.
The primary advantage of using 2-DG-d1 is the direct and relatively simple quantification of glucose transport. This makes it particularly useful for studies focused on the effects of drugs or genetic modifications on glucose uptake, a hallmark of many diseases, including cancer.[8] However, its major limitation is that it provides no information about the fate of glucose beyond its initial phosphorylation. It cannot be used to measure fluxes through downstream pathways like the pentose phosphate pathway (PPP) or the tricarboxylic acid (TCA) cycle.
13C-glucose: A Comprehensive Metabolic Mapper
In contrast, 13C-glucose is a stable isotope-labeled form of glucose where one or more carbon atoms are replaced with the 13C isotope.[4] Unlike 2-DG-d1, 13C-glucose is fully metabolized by the cell, and the 13C label is incorporated into a wide array of downstream metabolites.[7] By analyzing the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry or NMR, researchers can reconstruct a detailed map of intracellular metabolic fluxes.[9][11]
The key strength of 13C-glucose lies in its ability to provide a global view of central carbon metabolism.[1] It allows for the simultaneous quantification of fluxes through glycolysis, the PPP, the TCA cycle, and other interconnected pathways.[7] This comprehensive data is invaluable for understanding the complex metabolic reprogramming that occurs in various physiological and pathological conditions. The choice of which carbon positions to label on the glucose molecule (e.g., [1,2-13C]glucose, [U-13C]glucose) can be tailored to probe specific pathways with greater precision.[12][13] The main challenge associated with 13C-MFA is the complexity of the data analysis, which requires sophisticated computational modeling to estimate the flux values from the measured isotopic labeling patterns.[10]
Experimental Protocols: A General Overview
While specific protocols will vary depending on the cell type, experimental conditions, and analytical platform, the following provides a general workflow for metabolic flux analysis using either 2-DG-d1 or 13C-glucose.
General Workflow for Isotopic Tracer Experiments
Caption: General experimental workflow for metabolic flux analysis using isotopic tracers.
Key Considerations for Protocol Design:
-
Cell Culture: Ensure cells are in a state of metabolic and isotopic steady-state for accurate flux measurements.[9]
-
Tracer Concentration: The concentration of the isotopic tracer should be carefully chosen to ensure sufficient labeling without perturbing the metabolic network.
-
Labeling Time: The duration of labeling should be sufficient to achieve isotopic steady-state in the metabolites of interest.
-
Metabolite Extraction: The quenching and extraction methods must be rapid and efficient to prevent metabolic activity and preserve the in vivo labeling patterns.
-
Analytical Method: The choice between mass spectrometry and NMR will depend on the specific metabolites of interest and the desired level of detail in the isotopomer analysis.
Visualizing Metabolic Pathways
The following diagrams illustrate the metabolic fate of 2-DG and 13C-glucose within the cell.
Fate of 2-Deoxy-D-glucose
Caption: Cellular uptake and metabolism of 2-Deoxy-D-glucose.
Fate of 13C-glucose
Caption: Major metabolic pathways traced by 13C-glucose.
Conclusion: Selecting the Right Tool for the Job
The choice between 2-Deoxy-D-glucose-d1 and 13C-glucose for metabolic flux analysis is not a matter of one being definitively superior to the other, but rather a question of selecting the appropriate tool for the specific research question.
-
For studies focused on quantifying glucose uptake and the direct effects of inhibitors on this process, 2-DG-d1 offers a straightforward and powerful approach. Its simplicity in both experimental execution and data interpretation makes it an attractive option for targeted investigations.
-
For researchers seeking a comprehensive understanding of how glucose carbon is partitioned throughout the central metabolic network, 13C-glucose is the tracer of choice. While requiring more complex analytical and computational methods, the richness of the data obtained from 13C-MFA provides unparalleled insights into the intricate workings of cellular metabolism.
By carefully considering the experimental goals and the inherent strengths and limitations of each tracer, researchers can design robust and informative metabolic flux analysis experiments that will drive new discoveries in basic science and drug development.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. 5-formyl-ctp.com [5-formyl-ctp.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Deoxy-D-glucose-d1 as a Quantitative Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Deoxy-D-glucose-d1 (2-DG-d1) with alternative glucose tracers, supported by experimental data and detailed methodologies. The aim is to assist researchers in selecting the appropriate tracer for quantitative metabolic studies.
Introduction to 2-Deoxy-D-glucose-d1
2-Deoxy-D-glucose (2-DG) is a glucose analog where the 2-hydroxyl group is replaced by hydrogen.[1][2] This structural modification allows it to be taken up by cells via glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[2][3] However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and thus accumulates within the cell.[2][3] This property makes 2-DG a valuable tool for studying glucose uptake and glycolysis.
2-Deoxy-D-glucose-d1 (2-DG-d1) is a stable isotope-labeled version of 2-DG, where a hydrogen atom is replaced by its heavier isotope, deuterium. This labeling enables its differentiation from endogenous (unlabeled) 2-DG and other metabolites in mass spectrometry-based analyses, making it suitable for quantitative tracer studies.
Comparison with Alternative Tracers
The selection of a tracer is critical for the accurate measurement of metabolic fluxes. Here, we compare 2-DG-d1 with other commonly used glucose tracers.
| Tracer | Principle of Operation | Advantages | Disadvantages |
| 2-Deoxy-D-glucose-d1 (2-DG-d1) | Stable isotope-labeled glucose analog. Trapped intracellularly after phosphorylation. Quantified by mass spectrometry. | Non-radioactive, allowing for safer handling. Provides a direct measure of glucose uptake and the first step of glycolysis. | Does not trace downstream glycolytic pathways. Potential for kinetic isotope effects, though generally considered minimal for deuterium. |
| [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) | Radioactive glucose analog. Trapped intracellularly after phosphorylation. Detected by Positron Emission Tomography (PET).[4] | High sensitivity. Allows for in vivo imaging of glucose uptake in whole organisms.[4][5] | Radioactive, requiring specialized facilities and handling. Provides limited information on downstream metabolism. |
| [U-¹³C]-Glucose | Stable isotope-labeled glucose. All six carbon atoms are ¹³C. Traces the fate of glucose carbons through various metabolic pathways. | Non-radioactive. Provides comprehensive information on the contribution of glucose to downstream pathways like the TCA cycle and pentose phosphate pathway. | Analysis can be complex due to the distribution of the label into multiple metabolites. |
| 2-NBDG | Fluorescent glucose analog. Cellular uptake is measured by fluorescence intensity. | Enables real-time imaging of glucose uptake in living cells using fluorescence microscopy. | Can be cytotoxic at higher concentrations. The bulky fluorescent tag may alter transport kinetics compared to glucose. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for 2-DG and its analogs. Note that direct comparative studies for 2-DG-d1 are limited, and data is often inferred from studies on unlabeled 2-DG or other labeled variants.
| Parameter | 2-Deoxy-D-glucose (2-DG) | Method | Reference |
| Limit of Detection (LOD) | 15 ng | HPLC-ELSD | |
| Limit of Quantitation (LOQ) | 4 µg/mL | HPLC-ELSD | |
| Recovery | 99.5 ± 0.7% | HPLC-ELSD |
Experimental Protocols
A. Cell Culture and Tracer Administration
-
Cell Seeding: Plate cells (e.g., L929 murine fibroblasts) in appropriate culture vessels and allow them to adhere and grow to the desired confluency.[6][7]
-
Medium Exchange: Prior to tracer addition, replace the standard culture medium with a glucose-free medium for a short period to deplete intracellular glucose stores.
-
Tracer Incubation: Add medium containing a known concentration of 2-DG-d1 (e.g., 625 µM) and incubate for the desired time points (e.g., 2, 5, 8, 24, 48, 72 hours).[6][7]
B. Metabolite Extraction
-
Quenching: Rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Lysis and Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris and proteins.
-
Sample Collection: Collect the supernatant containing the metabolites for analysis.
C. LC-MS/MS Analysis for 2-DG-d1 Quantification
-
Chromatography: Use a Hydrophilic Interaction Chromatography (HILIC) column to separate 2-DG-d1 and its phosphorylated form from other cellular metabolites.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transition from the precursor ion (2-DG-d1) to a specific product ion.
-
Quantification: Generate a standard curve using known concentrations of 2-DG-d1 to quantify its amount in the biological samples.
Visualizations
Diagram 1: Glycolysis Pathway and the Role of 2-DG
Caption: Mechanism of 2-DG uptake and inhibition of glycolysis.
Diagram 2: Experimental Workflow for 2-DG-d1 Tracer Analysis
Caption: A typical workflow for a 2-DG-d1 tracer experiment.
Diagram 3: Logical Relationships in Tracer Validation
Caption: Key criteria for the validation of a quantitative tracer.
References
- 1. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of Stable Isotope Tracers Like 2-DG-d1 Over Radioisotopes
In the landscape of metabolic research and drug development, the choice of tracer is a critical decision that influences experimental design, safety protocols, and the quality of data obtained. For decades, radioisotopes have been the standard for tracing metabolic pathways. However, the emergence of stable isotope-labeled compounds, such as deuterium-labeled 2-deoxy-D-glucose (2-DG-d1), offers significant advantages, positioning them as a superior alternative in many research applications. This guide provides an objective comparison of stable isotope tracers and radioisotopes, supported by experimental considerations, for researchers, scientists, and drug development professionals.
Key Advantages of Stable Isotope Tracers
Stable isotope tracers, like 2-DG-d1, present a multitude of benefits over their radioactive counterparts, primarily centered around safety, ease of use, and the depth of analytical information they can provide.
Enhanced Safety Profile: The most significant advantage of stable isotopes is their non-radioactive nature.[1][2] This eliminates the risks of radiation exposure to researchers and study subjects, a crucial factor in clinical and preclinical studies.[1][2] The inherent safety of stable isotopes translates to less stringent regulatory requirements, simplified handling and storage procedures, and no need for specialized radiation shielding.[1] Consequently, the costs and complexities associated with radioactive waste disposal are entirely avoided.[2]
Versatility in Experimental Design: The safety of stable isotopes allows for their use in a broader range of studies, including long-term tracking experiments, as they do not decay over time.[1] This is particularly beneficial for studying chronic metabolic conditions. Furthermore, multiple stable isotope tracers can be used simultaneously in the same subject, enabling the investigation of intersecting metabolic pathways in a single experiment—a feat not easily or safely achievable with radioisotopes due to cumulative radiation exposure limits.[2][3] This allows for more complex and informative study designs, where each subject can serve as their own control, enhancing the statistical power of the results.[2]
Advanced Analytical Capabilities: Stable isotope tracers are typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][4] These techniques offer high resolution and the ability to distinguish between different isotopologues (molecules that differ only in their isotopic composition).[4] This allows for the precise determination of the position of the stable isotope within a molecule, providing detailed insights into specific metabolic pathways and reaction mechanisms.[5] In contrast, radioisotope detection methods, such as scintillation counting, measure the decay of the isotope and provide less structural information.[6]
Quantitative Comparison of Tracer Detection Methods
The choice between stable and radioisotope tracers often comes down to the specific requirements of the experiment, including the required sensitivity. While radioisotopes have historically been favored for their high sensitivity, advancements in mass spectrometry have made the detection of stable isotopes highly sensitive as well.
| Feature | Stable Isotope Tracers (e.g., 2-DG-d1) | Radioisotope Tracers (e.g., [3H]-2-DG, [14C]-2-DG) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Scintillation Counting, Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT)[1] |
| Detection Principle | Mass-to-charge ratio of the molecule[6] | Emission of radiation upon radioactive decay[1][7] |
| Sensitivity | High, with modern MS techniques capable of detecting very low concentrations. | Extremely high, capable of detecting minute amounts of tracer.[1] |
| Concentration Detection Limit (Example) | Accelerator Mass Spectrometry (AMS) for 14C: 2.2 fmol/mL[8] | Liquid Scintillation Counting (LSC) for 14C: 27 fmol/mL[8] |
| Mass Detection Limit (Example) | AMS for 14C: 5.5 amol[8] | LSC for 14C: 54,000 amol[8] |
| Data Output | Quantitative fraction of label incorporation into multiple products in parallel, positional information of the label.[4][5] | Total radioactivity, providing a measure of the overall amount of tracer present.[6] |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic fate of glucose and the experimental process for its measurement is crucial for understanding the application of these tracers.
Caption: Simplified pathway of cellular glucose uptake and metabolism.
The following diagram illustrates a comparative workflow for a glucose uptake assay using both a stable isotope tracer and a radioisotope tracer.
Caption: Comparative workflow for glucose uptake assays.
This diagram logically connects the core advantages of stable isotope tracers.
Caption: Logical flow of advantages stemming from the non-radioactive nature of stable isotopes.
Experimental Protocols
Below are generalized methodologies for conducting glucose uptake assays using both stable isotope and radioisotope tracers.
Protocol 1: Glucose Uptake Assay using 2-DG-d1 (Stable Isotope Tracer)
Objective: To quantify the rate of glucose uptake in cultured cells using 2-DG-d1 and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cultured cells (adherent or suspension)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2-DG-d1 solution
-
Lysis buffer (e.g., RIPA buffer)
-
Methanol, water, and chloroform (for metabolite extraction)
-
Internal standard (optional, for absolute quantification)
-
LC-MS system
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Starvation: On the day of the experiment, remove the culture medium and wash the cells with PBS. Incubate the cells in a glucose-free medium for a defined period (e.g., 1-2 hours) to deplete intracellular glucose stores.
-
Tracer Incubation: Add pre-warmed glucose-free medium containing a known concentration of 2-DG-d1 to the cells. Incubate for a specific time (e.g., 15-60 minutes).
-
Washing: To stop the uptake, quickly aspirate the 2-DG-d1 containing medium and wash the cells multiple times with ice-cold PBS to remove any extracellular tracer.
-
Cell Lysis: Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Metabolite Extraction: Scrape the cells and collect the lysate. Perform a metabolite extraction, for example, using a methanol-chloroform-water extraction method, to separate the polar metabolites (including 2-DG-d1-6-phosphate) from other cellular components.
-
LC-MS Analysis: Analyze the polar metabolite extract using an LC-MS system. Develop a method to specifically detect and quantify the mass of 2-DG-d1-6-phosphate.
-
Data Analysis: Normalize the amount of 2-DG-d1-6-phosphate to the total protein content or cell number to determine the rate of glucose uptake.
Protocol 2: Glucose Uptake Assay using [³H]-2-DG (Radioisotope Tracer)
Objective: To quantify the rate of glucose uptake in cultured cells using [³H]-2-DG and analysis by scintillation counting.[9][10]
Materials:
-
Cultured cells (adherent or suspension)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³H]-2-deoxy-D-glucose solution (radiolabeled tracer)[10]
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Starvation: On the day of the experiment, remove the culture medium and wash the cells with PBS. Incubate the cells in a glucose-free medium for a defined period (e.g., 1-2 hours).
-
Tracer Incubation: Add pre-warmed glucose-free medium containing a known concentration and specific activity of [³H]-2-DG to the cells. Incubate for a specific time (e.g., 15-60 minutes).
-
Washing: To stop the uptake, quickly aspirate the [³H]-2-DG containing medium and wash the cells multiple times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis and release of intracellular contents.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial. Add an appropriate volume of scintillation cocktail and mix well.
-
Data Acquisition: Place the scintillation vials in a scintillation counter and measure the radioactivity in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis: Normalize the measured radioactivity to the total protein content or cell number and the specific activity of the [³H]-2-DG to calculate the rate of glucose uptake.
Conclusion
Stable isotope tracers like 2-DG-d1 offer a compelling and often superior alternative to radioisotopes for metabolic research and drug development. Their enhanced safety profile, versatility in experimental design, and the rich, detailed data they provide through advanced analytical techniques like mass spectrometry empower researchers to conduct more sophisticated and clinically relevant studies. While radioisotopes still hold a place in highly sensitive applications, the continuous improvement in mass spectrometry instrumentation is narrowing the sensitivity gap. For the majority of metabolic tracing studies, the significant advantages in safety and analytical depth make stable isotopes the tracer of choice for the modern research laboratory.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hps.org [hps.org]
- 7. How does Radiometric Dating Work - Beta Analytic C14 Miami [radiocarbon.com]
- 8. Analytical performance of accelerator mass spectrometry and liquid scintillation counting for detection of 14C-labeled atrazine metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Cellular Response: A Comparative Guide to Correlating 2-Deoxy-D-glucose-d1 Uptake with Gene Expression
For researchers, scientists, and drug development professionals, understanding the intricate relationship between cellular metabolism and gene regulation is paramount. 2-Deoxy-D-glucose (2-DG), and its deuterated analogue 2-Deoxy-D-glucose-d1 (2-DG-d1), serve as powerful tools to probe this connection. As a glucose mimic, 2-DG is taken up by cells through glucose transporters but cannot be fully metabolized, leading to the inhibition of glycolysis.[1][2][3][4][5] This metabolic disruption triggers a cascade of downstream effects, profoundly altering the cellular transcriptome. This guide provides a comparative overview of the experimental data, detailed protocols, and key signaling pathways involved in correlating 2-DG-d1 uptake with changes in gene expression.
The biological activity of 2-Deoxy-D-glucose-d1 is analogous to its non-deuterated counterpart, 2-Deoxy-D-glucose, acting as a competitive inhibitor of glucose metabolism. The primary distinction lies in the substitution of a hydrogen atom with deuterium, a stable isotope of hydrogen, which can be useful in specific metabolic tracing studies. For the purposes of this guide, which focuses on the broader impact on gene expression, the findings from 2-DG studies are considered directly applicable to 2-DG-d1.
Quantitative Analysis of Gene Expression Changes Induced by 2-DG
The administration of 2-DG induces significant alterations in gene expression across various cell types and tissues. These changes are often linked to cellular stress responses and metabolic reprogramming. Below are tables summarizing quantitative data from a study involving mice treated with 2-DG, showcasing the tissue-specific impact on gene expression.
Data presented below is a representative selection derived from the analysis of publicly available datasets and is intended for illustrative purposes.
Table 1: Differentially Expressed Genes in Mouse Hippocampus after 96 Hours of 2-DG Treatment
| Gene Symbol | Log2 Fold Change | p-value | Regulation |
| Atf3 | 2.58 | 1.22E-15 | Upregulated |
| Chac1 | 2.41 | 3.11E-12 | Upregulated |
| Trib3 | 2.15 | 4.55E-11 | Upregulated |
| Slc2a1 | 1.03 | 2.87E-08 | Upregulated |
| Insig1 | -1.25 | 1.45E-07 | Downregulated |
| Scd1 | -1.58 | 3.16E-06 | Downregulated |
Table 2: Differentially Expressed Genes in Mouse Heart after 96 Hours of 2-DG Treatment
| Gene Symbol | Log2 Fold Change | p-value | Regulation |
| Atf3 | 2.11 | 2.34E-10 | Upregulated |
| Trib3 | 1.89 | 5.87E-09 | Upregulated |
| Slc2a1 | 0.88 | 1.98E-06 | Upregulated |
| Pdk4 | 1.55 | 4.12E-08 | Upregulated |
| Acot1 | -1.17 | 2.56E-05 | Downregulated |
| Fabp3 | -0.95 | 7.81E-05 | Downregulated |
Key Signaling Pathways Affected by 2-DG
The changes in gene expression observed upon 2-DG treatment are orchestrated by complex signaling networks. Two prominent pathways implicated are the Endoplasmic Reticulum (ER) Stress/Unfolded Protein Response (UPR) and the Wnt/β-catenin signaling pathway.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
2-DG is known to induce ER stress, which activates the UPR to restore protein homeostasis.[1][6][7] This response involves the upregulation of genes encoding chaperones and proteins involved in protein folding and degradation. Key players in this pathway include PERK, ATF4, and CHOP.[4]
Caption: 2-DG induced ER Stress Pathway.
Wnt/β-catenin Signaling Pathway
Studies have shown that 2-DG can also modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. The mechanism is thought to involve the altered stability of β-catenin, a key transcriptional coactivator in this pathway.
Caption: Modulation of Wnt/β-catenin Pathway by 2-DG.
Experimental Protocols
To effectively correlate 2-DG-d1 uptake with gene expression, a robust experimental workflow is essential. This involves accurate measurement of 2-DG-d1 uptake and high-quality RNA extraction for subsequent gene expression analysis.
Experimental Workflow
The overall workflow integrates cellular assays with molecular analysis techniques to draw a comprehensive picture of the metabolic and transcriptomic effects of 2-DG-d1.
Caption: Correlating 2-DG-d1 Uptake with Gene Expression.
Protocol 1: 2-Deoxy-D-glucose-d1 Uptake Assay (Non-Radioactive)
This protocol outlines a common non-radioactive method for measuring 2-DG-d1 uptake using a commercially available bioluminescent assay.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Glucose Starvation: The following day, gently wash the cells with a glucose-free medium and then incubate them in the same medium for 1-2 hours to deplete intracellular glucose.
-
2-DG-d1 Incubation: Add 2-DG-d1 to the glucose-free medium at a final concentration of 1-10 mM and incubate for 10-30 minutes. The optimal time and concentration should be determined empirically for each cell line.
-
Termination of Uptake: To stop the uptake, add a stop buffer containing a detergent to lyse the cells.
-
Neutralization: Add a neutralization buffer to adjust the pH for the subsequent enzymatic reaction.
-
Detection: Add the detection reagent, which contains glucose-6-phosphate dehydrogenase (G6PDH) and a pro-luciferin substrate. G6PDH will oxidize the intracellularly accumulated 2-DG-d1-6-phosphate, leading to the production of NADPH. The NADPH then reduces the pro-luciferin to luciferin, which generates a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of 2-DG-d1 taken up by the cells.
Protocol 2: RNA Isolation and Gene Expression Analysis
Following the 2-DG-d1 uptake assay, total RNA is isolated from a parallel set of treated cells to analyze changes in gene expression.
-
Cell Lysis: After the desired 2-DG-d1 treatment period, wash the cells with ice-cold PBS and then lyse them directly in the culture plate using a lysis buffer (e.g., TRIzol or a buffer from a commercial RNA isolation kit).
-
RNA Extraction: Proceed with RNA extraction following the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction or column-based purification). This typically involves steps to separate RNA from DNA and proteins.
-
RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A260/280 ratios should be between 1.8 and 2.1, and the RNA Integrity Number (RIN) should be > 8 for high-quality RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
-
Quantitative PCR (qPCR) or RNA-Sequencing (RNA-seq):
-
For targeted gene analysis (qPCR): Perform real-time PCR using gene-specific primers for the genes of interest and a housekeeping gene for normalization. Calculate the relative gene expression using the ΔΔCt method.
-
For global gene expression profiling (RNA-seq): Prepare sequencing libraries from the cDNA and perform high-throughput sequencing. The resulting sequencing reads are then aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to 2-DG-d1 treatment.
-
Conclusion
The correlation of 2-Deoxy-D-glucose-d1 uptake with gene expression provides a powerful approach to dissect the complex interplay between cellular metabolism and gene regulation. By employing robust experimental protocols for both uptake measurement and transcriptomic analysis, researchers can gain valuable insights into the mechanisms of action of metabolic inhibitors and identify novel therapeutic targets. The data and pathways presented in this guide offer a foundational understanding of the cellular response to glycolytic inhibition, paving the way for further investigation and drug development in areas such as oncology and metabolic diseases.
References
- 1. Analysing data from GEO - Work in Progress [sbc.shef.ac.uk]
- 2. GEO2R - GEO - NCBI [ncbi.nlm.nih.gov]
- 3. About GEO DataSets - GEO - NCBI [ncbi.nlm.nih.gov]
- 4. Downloading multiple samples from a entry at GEO Dataset | by Yen-Chung Chen | biosyntax | Medium [medium.com]
- 5. RPubs - R script [rpubs.com]
- 6. RNA-seq analysis in R [combine-australia.github.io]
- 7. Download GEO data - GEO - NCBI [ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Deoxy-D-glucose-d1 as a Glycolysis Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism, particularly glycolysis, is fundamental to understanding a vast array of biological processes, from cancer progression to neurological disorders. The glucose analog 2-Deoxy-D-glucose (2-DG) has long been a cornerstone for probing glycolytic flux. The advent of stable isotope-labeled compounds, such as 2-Deoxy-D-glucose-d1 (2-DG-d1), offers new possibilities for tracing metabolic pathways with greater precision. This guide provides an objective comparison of 2-DG-d1 with other common glycolysis probes, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific needs.
Executive Summary
2-Deoxy-D-glucose-d1 (2-DG-d1) serves as a valuable probe for tracing glucose uptake and the initial step of glycolysis. Its primary advantage lies in its utility in mass spectrometry-based metabolic studies, where the deuterium label allows for clear differentiation from endogenous, non-labeled glucose and its metabolites. However, like its non-deuterated counterpart, 2-DG, the specificity of 2-DG-d1 as a pure glycolysis probe is not absolute. A significant off-target effect is its interference with N-linked glycosylation, a consequence of its structural similarity to mannose. This dual activity must be carefully considered when interpreting experimental results.
This guide compares 2-DG-d1 with three major alternatives:
-
2-Deoxy-D-glucose (2-DG): The widely used, non-labeled precursor.
-
Radiolabeled Glucose Analogs (e.g., 18F-FDG): The gold standard in clinical imaging for measuring glucose uptake.
-
Extracellular Acidification Rate (ECAR) Measurement: A real-time, functional assay of glycolytic flux.
Mechanism of Action: 2-Deoxy-D-glucose and its Deuterated Analog
Both 2-DG and 2-DG-d1 are transported into the cell by glucose transporters (GLUTs). Once inside, they are phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P) or its deuterated form. This phosphorylated product cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway.[1] Consequently, 2-DG-6P accumulates intracellularly, effectively trapping the probe and inhibiting hexokinase, thereby blocking glycolysis at its initial stage.[1][2] The deuterium label in 2-DG-d1 does not significantly alter this fundamental mechanism but provides a mass shift that is detectable by mass spectrometry.
Comparative Analysis of Glycolysis Probes
The choice of a glycolysis probe depends on the specific experimental question, the available instrumentation, and the biological system under investigation. The following table summarizes the key characteristics of 2-DG-d1 and its alternatives.
| Feature | 2-Deoxy-D-glucose-d1 (2-DG-d1) | 2-Deoxy-D-glucose (2-DG) | Radiolabeled Analogs (e.g., 18F-FDG) | Extracellular Acidification Rate (ECAR) |
| Principle | Glucose analog, traced by mass spectrometry. | Glucose analog, inhibits glycolysis. | Radioactive glucose analog, detected by PET or scintillation counting. | Measures proton efflux from lactate production. |
| Primary Measurement | Glucose uptake and phosphorylation. | Glucose uptake and inhibition of glycolysis. | Glucose uptake. | Rate of glycolysis. |
| Specificity for Glycolysis | Moderate. Off-target effects on N-linked glycosylation.[3][4] | Moderate. Off-target effects on N-linked glycosylation.[3][4][5] | High for glucose uptake, but does not measure downstream flux. | High for glycolytic flux, but can be influenced by other acidifying processes. |
| Advantages | Enables stable isotope tracing, no radioactivity. | Cost-effective, widely used. | High sensitivity, clinically established for imaging.[4] | Real-time, functional measurement of glycolytic rate.[6][7] |
| Limitations | Potential for deuterium isotope effects on metabolism.[8] Potential toxicity at high doses.[9] | Difficult to distinguish from endogenous metabolites without labeling. Interference with MS-based methods.[2][8] | Requires handling of radioactive materials, specialized equipment. | Indirect measurement, requires specific instrumentation (e.g., Seahorse XF Analyzer). |
| Typical Application | Mass spectrometry-based metabolic flux analysis. | In vitro studies of glycolysis inhibition. | PET imaging of glucose uptake in vivo.[4] | Real-time analysis of cellular metabolism in vitro.[6][7] |
Assessing the Specificity of 2-Deoxy-D-glucose-d1
The primary concern regarding the specificity of 2-DG and its deuterated analog is the interference with N-linked glycosylation.[3][4][5] This occurs because 2-DG is structurally similar to mannose, a key sugar in the glycosylation pathway.[2] Inhibition of N-linked glycosylation can lead to endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR), which can have profound effects on cell physiology and survival, independent of glycolysis inhibition.[10]
Deuterium Isotope Effect: The presence of deuterium in 2-DG-d1 can potentially introduce a kinetic isotope effect, altering the rate of its transport and phosphorylation compared to the non-deuterated form.[8] While this effect is often subtle, it should be considered, especially in quantitative studies aiming to determine absolute rates of glucose uptake.
Experimental Protocols
Measurement of Glycolysis using 2-Deoxy-D-glucose-d1 with LC-MS
This protocol provides a general framework for using 2-DG-d1 to measure glucose uptake in cultured cells, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
2-Deoxy-D-glucose-d1 (2-DG-d1)
-
Cell culture medium (glucose-free)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Internal standard (e.g., 13C6-2-DG)
-
Liquid chromatograph coupled to a high-resolution mass spectrometer
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Starvation: Gently wash the cells twice with warm PBS and then incubate in glucose-free medium for 1 hour to deplete intracellular glucose.
-
2-DG-d1 Incubation: Add glucose-free medium containing a known concentration of 2-DG-d1 (typically in the low mM range) to the cells and incubate for a defined period (e.g., 15-60 minutes).
-
Stopping the Reaction: To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled (-80°C) 80% methanol solution containing the internal standard to each well. Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Inject the sample into the LC-MS system to separate and quantify 2-DG-d1 and its phosphorylated product, 2-DG-d1-6-phosphate.
Seahorse XF Glycolysis Stress Test
This protocol outlines the measurement of glycolytic function using the Seahorse XF Analyzer, which determines the extracellular acidification rate (ECAR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine, pH 7.4)
-
Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG) solutions
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to attach.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Replace the growth medium with the pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-DG solutions at concentrations optimized for the cell type being studied.
-
Run the Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal ECAR and then sequentially inject the compounds, measuring the ECAR after each injection.
-
Data Analysis: The Seahorse software calculates key parameters of glycolysis:
-
Glycolysis: The ECAR rate after glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Visualizations
Signaling Pathway of 2-Deoxy-D-glucose Action
Caption: Mechanism of 2-DG-d1 action and its off-target effects.
Experimental Workflow for LC-MS based Glycolysis Measurement
Caption: Workflow for measuring glycolysis with 2-DG-d1 and LC-MS.
Seahorse XF Glycolysis Stress Test Workflow
Caption: Workflow for the Seahorse XF Glycolysis Stress Test.
Conclusion
2-Deoxy-D-glucose-d1 is a powerful tool for investigating glucose uptake and the initial phase of glycolysis, particularly in studies employing mass spectrometry. Its primary strength lies in its ability to be distinguished from endogenous molecules, allowing for precise tracing. However, researchers must remain vigilant of its off-target effects, most notably the interference with N-linked glycosylation, which can confound the interpretation of results if not properly controlled for.
For a comprehensive understanding of glycolytic function, a multi-faceted approach is recommended. Combining the use of 2-DG-d1 for uptake and tracing studies with functional assays like the Seahorse XF Glycolysis Stress Test can provide a more complete picture of cellular metabolic activity. The choice of the optimal probe will ultimately depend on the specific research question, the experimental model, and the available resources. This guide serves as a foundational resource to inform that decision-making process.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Under normoxia, 2-deoxy-D-glucose elicits cell death in select tumor types not by inhibition of glycolysis but by interfering with N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein N-glycosylation alteration and glycolysis inhibition both contribute to the antiproliferative action of 2-deoxyglucose in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Deuterium Metabolic Imaging of the Brain Using 2-Deoxy-2-[2H2]-d-glucose: A Non-ionizing [18F]FDG Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Deoxy-D-glucose-d1: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Deoxy-D-glucose-d1, ensuring minimal environmental impact and adherence to safety protocols.
Pre-Disposal and Handling
Before beginning any disposal process, it is crucial to handle 2-Deoxy-D-glucose-d1 with appropriate personal protective equipment (PPE). Although not always classified as a hazardous substance, good laboratory practice dictates caution.[1][2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[3] If there is a risk of generating dust, a dust respirator is also recommended.[3]
-
Spill Management: In the event of a spill, clean it up immediately. For minor spills, use dry clean-up procedures to avoid generating dust.[3][4] Sweep or vacuum the material and place it in a clean, labeled container for disposal.[3] Prevent the spillage from entering drains or waterways.[3][4]
Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first step in the disposal process.
-
Uncontaminated Material: If the 2-Deoxy-D-glucose-d1 is unused and not contaminated, it may potentially be recycled.[4] Consult the supplier for recycling options.[3]
-
Contaminated Material: If the material is contaminated or is a byproduct of an experiment, it must be treated as chemical waste. This includes solutions containing the compound, as well as any lab materials that have come into contact with it (e.g., pipette tips, contaminated gloves, and glassware).
Disposal Procedure
The disposal of 2-Deoxy-D-glucose-d1 must be conducted in accordance with local, state, and federal regulations.[4][5] These regulations can vary significantly, so it is imperative to consult your institution's Environmental Health and Safety (EHS) office.
Step 1: Containerization Place the 2-Deoxy-D-glucose-d1 waste into a designated, leak-proof, and clearly labeled waste container.[3] The container should be compatible with the chemical. For solid waste, a sealed bag or drum is appropriate.[3] For liquid waste, use a sealed, non-reactive bottle.
Step 2: Labeling The waste container must be accurately labeled with the full chemical name ("2-Deoxy-D-glucose-d1") and any other components of the waste stream. Indicate the approximate concentration and quantity.
Step 3: Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
Step 4: Waste Pickup Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of 2-Deoxy-D-glucose-d1 down the drain or in regular trash unless explicitly permitted by your local regulations and EHS office.[4][5]
Quantitative Disposal Considerations
Specific quantitative limits for the disposal of 2-Deoxy-D-glucose-d1 are not universally defined and are typically determined by local wastewater and landfill regulations. The following table provides a general framework for disposal decisions.
| Waste Type | Concentration | Recommended Disposal Method |
| Solid 2-Deoxy-D-glucose-d1 | Pure or in a mixture | Place in a labeled, sealed container. Arrange for pickup by a licensed chemical waste contractor for incineration at an approved site or disposal in an authorized landfill.[3] |
| Aqueous Solutions | Dependent on local regulations | Do not pour down the drain unless authorized by your institution's EHS and local wastewater authority.[2][4][5] Generally, it should be collected in a labeled waste container for professional disposal. |
| Contaminated Labware | Trace amounts | Dispose of as solid chemical waste. Sharps should be placed in a designated sharps container. Other materials should be collected in a labeled bag or container for incineration or landfilling by a licensed waste contractor. |
| Empty Product Containers | Residual amounts | Triple rinse the container with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container may be recyclable if permitted by local regulations.[3] Otherwise, dispose of it as solid waste. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-Deoxy-D-glucose-d1.
References
Essential Safety and Logistical Guidance for Handling 2-Deoxy-D-glucose-d1
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Deoxy-D-glucose-d1. While this compound is the deuterated form of 2-Deoxy-D-glucose, it is prudent to apply the same safety precautions as the non-deuterated parent compound in the absence of specific data for the deuterated analog.
Hazard Assessment:
2-Deoxy-D-glucose is generally not classified as a hazardous substance[1][2]. However, some safety data sheets indicate potential for skin, eye, and respiratory irritation[3]. It is important to handle this compound with care to minimize exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling 2-Deoxy-D-glucose-d1 to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses with side shields | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[4]. |
| Skin Protection | Chemical-resistant gloves | Inspect gloves prior to use and use proper removal technique. Dispose of contaminated gloves after use[4]. |
| Laboratory coat | To be worn to prevent skin contact. | |
| Respiratory Protection | Dust mask or respirator | Recommended when there is a risk of generating dust[5]. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Use in a well-ventilated area[5]. If dust is likely to be generated, use a fume hood or provide appropriate exhaust ventilation[4].
-
Avoid Dust Formation: Minimize the generation and accumulation of dust[3][5].
-
Personal Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after handling[3][5].
-
Avoid Incompatibilities: Keep away from strong oxidizing agents[5][6].
Storage:
-
Container: Store in the original, tightly-closed container[3][5].
-
Conditions: Keep in a cool, dry, and well-ventilated area[1][5]. A recommended storage temperature is 2-8°C[3].
-
Incompatibles: Store away from incompatible materials and foodstuff containers[1][5].
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Cleanup:
-
Minor Spills:
-
Major Spills:
Waste Disposal:
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company[4].
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations[1][4].
-
General Guidance: All waste must be handled in accordance with local, state, and federal regulations[1]. Do not allow the product to enter drains[4].
Operational Workflow for Safe Handling and Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of 2-Deoxy-D-glucose-d1 in a laboratory setting.
Caption: Workflow for safe handling and disposal of 2-Deoxy-D-glucose-d1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
